Propioxatin A
Description
from actinomycete; structure given in second source; enkephalinase B inhibito
Properties
Molecular Formula |
C17H29N3O6 |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
(2S)-2-[[(2R)-1-[(2S)-2-[2-(hydroxyamino)-2-oxoethyl]pentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C17H29N3O6/c1-4-6-11(9-13(21)19-26)16(23)20-8-5-7-12(20)15(22)18-14(10(2)3)17(24)25/h10-12,14,26H,4-9H2,1-3H3,(H,18,22)(H,19,21)(H,24,25)/t11-,12+,14-/m0/s1 |
InChI Key |
QBLFFOHVDMBOPS-SCRDCRAPSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of Action of Propioxatin A: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propioxatin A is a naturally occurring dipeptide derivative isolated from the actinomycete Kitasatosporia setae.[1] It has been identified as a potent and specific inhibitor of two key metalloproteases: enkephalinase B and dipeptidyl peptidase III (DPP III).[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular targets, the downstream signaling pathways it modulates, and its structure-activity relationships. This document synthesizes available quantitative data, outlines relevant experimental methodologies, and provides visual representations of the key pathways and processes involved.
Core Mechanism of Action: Enzyme Inhibition
The primary mechanism of action of this compound is the inhibition of enkephalinase B and dipeptidyl peptidase III.[1][2] Both enzymes are zinc-dependent metalloproteases involved in the degradation of bioactive peptides. The inhibitory activity of this compound is attributed to its chemical structure, which consists of an N-acyl-L-prolyl-L-valine backbone with an α-propyl succinic acid β-hydroxamic acid moiety.[3] The hydroxamic acid group is crucial for chelating the zinc ion within the active site of these enzymes, thereby blocking their catalytic activity.[4]
Quantitative Inhibition Data
The inhibitory potency of this compound against its primary targets and other related enzymes has been quantified in several studies. The following table summarizes the key inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50).
| Enzyme Target | Organism/Source | Substrate | Inhibition Metric | Value | Reference(s) |
| Enkephalinase B | Rat Brain | Leu-enkephalin | Ki | 1.3 x 10⁻⁸ M | [1][5] |
| Dipeptidyl Peptidase III (DPP III) | Rat Brain | Arg-Arg-β-naphthylamide | Ki | 1.3 x 10⁻⁸ M | [2] |
| Leucyl-aminopeptidase | Not specified | Not specified | IC50 | 2.6 µM | [2] |
| Aminopeptidase M | Not specified | Not specified | IC50 | 0.39 µM | [2] |
| Enkephalinase A (Neprilysin) | Not specified | Not specified | - | No significant inhibition | [1] |
| Trypsin | Not specified | Not specified | - | No significant inhibition | [2] |
| Chymotrypsin | Not specified | Not specified | - | No significant inhibition | [2] |
| Thermolysin | Not specified | Not specified | - | No significant inhibition | [2] |
| Papain | Not specified | Not specified | - | No significant inhibition | [2] |
| Carboxypeptidase A | Not specified | Not specified | - | No significant inhibition | [2] |
| Carboxypeptidase B | Not specified | Not specified | - | No significant inhibition | [2] |
Downstream Signaling Pathways
The inhibition of enkephalinase B and DPP III by this compound is predicted to have significant downstream effects on various physiological signaling pathways.
Potentiation of Enkephalin Signaling
Enkephalinase B is a key enzyme in the degradation of enkephalins, which are endogenous opioid peptides that play a crucial role in pain modulation and neurotransmission.[6][7] By inhibiting enkephalinase B, this compound is expected to increase the synaptic levels and prolong the half-life of enkephalins.[8] This leads to enhanced activation of opioid receptors (mu and delta), resulting in analgesia and other neuromodulatory effects.[6][9]
Caption: this compound potentiates enkephalin signaling by inhibiting enkephalinase B.
Modulation of the Renin-Angiotensin System (RAS)
Dipeptidyl peptidase III is involved in the metabolism of several vasoactive peptides, including angiotensin II.[10][11] By inhibiting DPP III, this compound may interfere with the renin-angiotensin system, a critical regulator of blood pressure and fluid balance.[12] The precise effect of DPP III inhibition on the RAS is complex and may involve alterations in the levels of various angiotensin peptides, potentially leading to changes in vascular tone and renal function.
Caption: this compound may modulate the Renin-Angiotensin System via DPP III inhibition.
Regulation of the Keap1-Nrf2 Oxidative Stress Response Pathway
Recent studies have implicated DPP III in the regulation of the Keap1-Nrf2 pathway, a key cellular defense mechanism against oxidative stress.[13][14] DPP III can interact with Keap1, a negative regulator of the transcription factor Nrf2.[13] By inhibiting DPP III, this compound could potentially modulate this interaction, leading to the activation of Nrf2 and the subsequent expression of antioxidant and cytoprotective genes.
Caption: Potential modulation of the Keap1-Nrf2 pathway by this compound.
Structure-Activity Relationships
Studies on synthetic analogues of this compound have provided insights into the structural features essential for its inhibitory activity.[4]
-
Hydroxamic Acid Moiety: This group is critical for coordinating with the zinc ion in the active site of both enkephalinase B and DPP III. Its removal or modification significantly reduces inhibitory potency.[4]
-
N-acyl-L-prolyl-L-valine Core: The dipeptide core provides the structural framework for interaction with the enzyme's binding pocket.
-
Proline Residue: The proline residue at the P2' position is crucial for the high specificity and potent inhibition of enkephalinase B. Replacement of proline with alanine (B10760859) results in a significant loss of activity.[4]
-
Valine Residue: The side chain and the free carboxylic acid of the P3' valine residue also contribute significantly to the potent and specific inhibition of enkephalinase B.[4]
Experimental Protocols
Detailed experimental protocols for the synthesis and initial characterization of this compound are described in the original publications.[1][15] The following are representative protocols for assaying the inhibitory activity of compounds like this compound against its target enzymes.
Enkephalinase B Inhibition Assay (Representative Protocol)
This protocol is based on methods typically used for measuring enkephalinase activity.
Objective: To determine the inhibitory effect of this compound on the enzymatic activity of enkephalinase B.
Materials:
-
Purified enkephalinase B
-
[³H]-Leu-enkephalin (substrate)
-
This compound (inhibitor)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.4)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer and purified enkephalinase B.
-
Add varying concentrations of this compound to the reaction mixture and pre-incubate for a specified time (e.g., 10 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding [³H]-Leu-enkephalin to the mixture.
-
Incubate the reaction for a defined period (e.g., 20 minutes) at 37°C.
-
Terminate the reaction by adding an acidic solution (e.g., 0.1 M HCl).
-
Separate the radiolabeled product (e.g., [³H]-Tyr-Gly-Gly) from the unreacted substrate using a suitable chromatographic method (e.g., column chromatography).
-
Quantify the amount of radioactive product by adding a scintillation cocktail and measuring the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 or Ki value.
Dipeptidyl Peptidase III (DPP III) Inhibition Assay (Representative Protocol)
This protocol is based on fluorometric assays commonly used for DPP activity.
Objective: To determine the inhibitory effect of this compound on the enzymatic activity of DPP III.
Materials:
-
Purified DPP III
-
Fluorogenic DPP III substrate (e.g., Arg-Arg-β-naphthylamide or a commercially available fluorogenic substrate)
-
This compound (inhibitor)
-
Assay buffer (e.g., Tris-HCl with appropriate cofactors)
-
Fluorescence microplate reader
Procedure:
-
Prepare a reaction mixture in a 96-well microplate containing assay buffer and purified DPP III.
-
Add varying concentrations of this compound to the wells and pre-incubate for a specified time at the optimal temperature for the enzyme.
-
Initiate the reaction by adding the fluorogenic DPP III substrate.
-
Monitor the increase in fluorescence over time using a fluorescence microplate reader at the appropriate excitation and emission wavelengths for the chosen substrate.
-
Determine the initial reaction velocity for each concentration of this compound.
-
Calculate the percentage of inhibition and determine the IC50 or Ki value.
Conclusion
This compound is a potent and specific inhibitor of enkephalinase B and dipeptidyl peptidase III. Its mechanism of action involves the direct blockade of the catalytic activity of these enzymes, leading to the modulation of key signaling pathways, including the enkephalin, renin-angiotensin, and Keap1-Nrf2 systems. The structure-activity relationship studies have highlighted the critical role of the hydroxamic acid moiety and the specific amino acid residues in its potent inhibitory effects. Further research is warranted to fully elucidate the downstream cellular and physiological consequences of this compound-mediated enzyme inhibition, which could pave the way for its potential therapeutic applications in pain management, cardiovascular diseases, and conditions associated with oxidative stress.
References
- 1. Propioxatins A and B, new enkephalinase B inhibitors. I. Taxonomy, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Propioxatins A and B, new enkephalinase B inhibitors. II. Structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Propioxatins A and B, new enkephalinase B inhibitors. IV. Characterization of the active site of the enzyme using synthetic propioxatin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PROPIOXATINS A AND B, NEW ENKEPHALINASE B INHIBITORS [jstage.jst.go.jp]
- 6. mdpi.com [mdpi.com]
- 7. Enkephalin - Wikipedia [en.wikipedia.org]
- 8. What are enkephalinase inhibitors and how do they work? [synapse.patsnap.com]
- 9. Frontiers | The role of enkephalinergic systems in substance use disorders [frontiersin.org]
- 10. Frontiers | DPP3: From biomarker to therapeutic target of cardiovascular diseases [frontiersin.org]
- 11. Research Collection | ETH Library [research-collection.ethz.ch]
- 12. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Survey of Dipeptidyl Peptidase III Inhibitors: From Small Molecules of Microbial or Synthetic Origin to Aprotinin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Role of Natural and Synthetic Compounds in Modulating NRF2/KEAP1 Signaling Pathway in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Propioxatins A and B, new enkephalinase B inhibitors. III. Total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Propioxatin A: A Technical Guide to its Discovery, Origin, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propioxatin A is a potent and specific inhibitor of enkephalinase B (EC 3.4.24.16), a key enzyme in the metabolic inactivation of endogenous opioid peptides known as enkephalins. This technical guide provides a comprehensive overview of the discovery, origin, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for its fermentation, isolation, and bioactivity assessment are presented, alongside a depiction of its mechanism of action within the enkephalinergic signaling pathway. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Discovery and Origin
This compound was discovered as a novel microbial secondary metabolite produced by the actinomycete strain SANK 60684.[1] Taxonomic studies identified the producing organism as Kitasatosporia setae.[1][2] The presence of both LL- and meso-2,6-diaminopimelic acid, along with glycine (B1666218) and galactose, in the cell wall hydrolysates confirmed its classification within the genus Kitasatosporia.[1][2] The genome of Kitasatospora setae has been sequenced and is known to contain numerous biosynthetic gene clusters, highlighting its potential as a source of diverse bioactive compounds.[3][4][5]
Physicochemical and Structural Properties
This compound is a dipeptide derivative with the molecular formula C₁₇H₂₉N₃O₆.[6] Its structure was elucidated through a combination of spectroscopic techniques, including UV, IR, and NMR spectroscopy, as well as amino acid analysis.[6] The core structure of this compound consists of an N-acyl-L-prolyl-L-valine moiety. The N-acyl group is a β-hydroxamic acid derivative of α-propylsuccinic acid.[6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₉N₃O₆ | [6] |
| Molecular Weight | 371.43 g/mol | [6] |
| UV λmax (MeOH) | 210 nm | Inferred from related hydroxamic acid compounds |
| IR (KBr) νmax | 3300, 1720, 1640, 1540 cm⁻¹ | Inferred from structural motifs |
| Solubility | Soluble in methanol (B129727) and water | Inferred from isolation protocols |
Table 2: Spectroscopic Data for this compound
| Technique | Key Observations | Reference |
| ¹H-NMR (D₂O) | Signals corresponding to L-proline, L-valine, and the α-propylsuccinic acid moiety. | [6] |
| ¹³C-NMR (D₂O) | Carbon signals consistent with the proposed dipeptide and acyl side chain structure. | [6] |
| Mass Spectrometry | Molecular ion peak consistent with the calculated molecular weight. | [6] |
Biological Activity
This compound is a potent and highly specific inhibitor of enkephalinase B, also known as dipeptidyl peptidase III (DPP III).[1][7] It exhibits minimal to no inhibitory activity against other proteases, including enkephalinase A (neprilysin) and various aminopeptidases.[1] Structure-activity relationship studies have revealed that the hydroxamic acid group is essential for its inhibitory activity, likely through coordination with the active site metal ion of the enzyme.[7] The L-proline and L-valine residues also play a crucial role in the potent and specific binding to enkephalinase B.[7]
Table 3: In Vitro Biological Activity of this compound
| Target Enzyme | Inhibitory Constant (Ki) | Reference |
| Enkephalinase B (rat brain) | 1.3 x 10⁻⁸ M | [1] |
Experimental Protocols
Fermentation of Kitasatosporia setae SANK 60684
The following is a generalized protocol for the fermentation of Kitasatosporia setae to produce this compound, based on typical actinomycete fermentation procedures.
4.1.1. Media and Culture Conditions
-
Seed Medium: Glucose (1%), Soluble Starch (2%), Yeast Extract (0.5%), Polypeptone (0.5%), CaCO₃ (0.1%). Adjust pH to 7.0 before sterilization.
-
Production Medium: Soluble Starch (5%), Soybean Meal (2%), Yeast Extract (0.2%), K₂HPO₄ (0.1%), MgSO₄·7H₂O (0.05%), FeSO₄·7H₂O (0.001%), CaCO₃ (0.2%). Adjust pH to 7.2 before sterilization.
-
Inoculum Preparation: Aseptically transfer a loopful of a mature slant culture of Kitasatosporia setae SANK 60684 to a 500 mL flask containing 100 mL of seed medium. Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours.
-
Production Fermentation: Inoculate a 50 L fermenter containing 30 L of production medium with 1.5 L (5% v/v) of the seed culture. Ferment at 28°C with an aeration rate of 1.0 vvm and agitation at 300 rpm for 5-7 days. Monitor pH and dissolved oxygen levels throughout the fermentation.
Isolation and Purification of this compound
The following protocol for the isolation and purification of this compound is based on the methods described in the discovery literature[1] and general practices for purifying microbial metabolites.
-
Harvest and Filtration: After fermentation, harvest the culture broth and separate the mycelium from the supernatant by centrifugation or filtration.
-
Adsorption Chromatography: Adjust the pH of the culture filtrate to 4.0 and apply it to a column packed with Diaion HP-20 resin. Wash the column with deionized water to remove unbound impurities.
-
Elution: Elute the bound compounds with a stepwise gradient of methanol in water (e.g., 20%, 50%, 80%, and 100% methanol). Collect fractions and monitor for enkephalinase B inhibitory activity.
-
Silica (B1680970) Gel Chromatography: Pool the active fractions, concentrate under reduced pressure, and apply the residue to a silica gel column. Elute the column with a solvent system of chloroform-methanol (e.g., gradient of 100:1 to 10:1) to further separate the active components.
-
Preparative High-Performance Liquid Chromatography (HPLC): The final purification is achieved by preparative reverse-phase HPLC.
-
Column: C18, 10 µm, 20 x 250 mm
-
Mobile Phase: A gradient of acetonitrile (B52724) in water (both containing 0.1% trifluoroacetic acid).
-
Detection: UV at 210 nm.
-
-
Lyophilization: Collect the fractions containing pure this compound and lyophilize to obtain a white powder.
Enkephalinase B Inhibition Assay
This protocol is based on the methods used in the original characterization of this compound.[1]
-
Enzyme Preparation: Prepare a crude enkephalinase B enzyme solution from rat brain tissue. Homogenize rat brain striatum in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to obtain a membrane fraction. Solubilize the membrane-bound enzymes with a non-ionic detergent like Triton X-100.
-
Substrate: Use [³H]Leu-enkephalin as the substrate.
-
Assay Procedure:
-
In a microcentrifuge tube, combine the enzyme preparation, varying concentrations of this compound (or a control inhibitor), and buffer to a final volume of 50 µL.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of [³H]Leu-enkephalin solution.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Terminate the reaction by adding an acidic solution (e.g., 0.1 M HCl).
-
-
Separation and Detection: Separate the radiolabeled product (e.g., [³H]Tyr-Gly-Gly) from the unreacted substrate using a suitable method, such as column chromatography on a small anion-exchange resin column.
-
Data Analysis: Quantify the radioactivity in the product fraction using liquid scintillation counting. Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Mechanism of Action and Signaling Pathway
This compound exerts its biological effect by inhibiting enkephalinase B, thereby preventing the degradation of enkephalins. Enkephalins are endogenous opioid peptides that play a crucial role in pain modulation and other neurological processes. By increasing the local concentration and prolonging the half-life of enkephalins, this compound enhances their binding to opioid receptors (primarily δ- and μ-opioid receptors).
The binding of enkephalins to their G-protein coupled receptors (GPCRs) on neuronal membranes initiates a downstream signaling cascade. This cascade typically involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the G-protein activation leads to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels. The collective effect of these events is a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, ultimately leading to an analgesic effect.
Caption: Mechanism of action of this compound.
Experimental Workflow for Discovery
The discovery of this compound likely followed a classical natural product screening workflow.
Caption: General workflow for the discovery of this compound.
Conclusion
This compound represents a significant discovery in the field of natural product-derived enzyme inhibitors. Its high potency and specificity for enkephalinase B make it a valuable pharmacological tool for studying the enkephalinergic system and a potential lead compound for the development of novel analgesics. The detailed information provided in this guide serves to facilitate further research and development efforts centered on this compound and related compounds.
References
- 1. Propioxatins A and B, new enkephalinase B inhibitors. I. Taxonomy, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kitasatospora setae NBRC 14216 T (= KM-6054 T ) | Biological Resource Center, NITE (NBRC) | National Institute of Technology and Evaluation (NITE) [nite.go.jp]
- 3. mdpi.com [mdpi.com]
- 4. Genomic Analysis of Kitasatospora setae to Explore Its Biosynthetic Potential Regarding Secondary Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Propioxatins A and B, new enkephalinase B inhibitors. II. Structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Propioxatins A and B, new enkephalinase B inhibitors. IV. Characterization of the active site of the enzyme using synthetic propioxatin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Kitasatosporia setae as a Source of Propioxatin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the actinomycete Kitasatosporia setae as the natural source of Propioxatin A, a potent inhibitor of Enkephalinase B (also known as Dipeptidyl Peptidase III). It covers the production, isolation, biological activity, and mechanism of action of this compound, presenting quantitative data in structured tables and detailing experimental protocols. Visualizations of key pathways and workflows are provided to facilitate understanding.
Introduction to this compound
This compound is a bioactive dipeptide derivative produced by the soil actinomycete, Kitasatosporia setae strain SANK 60684.[1][2] Structurally, it is an N-acyl-L-prolyl-L-valine dipeptide with the chemical formula C17H29N3O6.[3][4] The N-acyl group is an α-propyl succinic acid β-hydroxamic acid moiety.[4] this compound is a potent and specific inhibitor of Enkephalinase B, a zinc-dependent metalloenzyme belonging to the M49 peptidase family.[1][2] This inhibitory activity suggests its potential for therapeutic applications, particularly in the modulation of physiological processes involving enkephalins, such as pain perception.
Production of this compound from Kitasatosporia setae
Taxonomy and Characteristics of the Producing Organism
The producing organism, strain SANK 60684, was identified as Kitasatosporia setae.[2] This classification is based on its morphological, cultural, and physiological characteristics, notably the presence of both LL- and meso-2,6-diaminopimelic acid, glycine, and galactose in its cell wall.[2]
Fermentation Protocol
The production of this compound is achieved through the fermentation of Kitasatosporia setae SANK 60684. While specific media component concentrations and fermentation parameters are not exhaustively detailed in the available literature, a general overview of the process can be summarized.
1. Inoculum Preparation: A seed culture of K. setae SANK 60684 is prepared by growing the strain in a suitable liquid medium to obtain sufficient biomass for inoculation of the production fermenter.
2. Production Fermentation: The seed culture is transferred to a larger production fermenter containing a nutrient-rich medium. The fermentation is carried out under controlled conditions of temperature, pH, and aeration to optimize the production of this compound.
3. Monitoring: The production of this compound in the fermentation broth is monitored over time using analytical techniques such as High-Performance Liquid Chromatography (HPLC).
Isolation and Purification Protocol
A multi-step process is employed to isolate and purify this compound from the fermentation broth.[2]
1. Broth Filtration: The fermentation broth is filtered to separate the mycelial biomass from the culture supernatant containing the dissolved this compound.
2. Adsorption Chromatography: The filtered supernatant is passed through a column packed with a non-polar adsorbent resin, such as Diaion HP-20, to capture the this compound.
3. Elution: The resin is washed with water to remove hydrophilic impurities, followed by elution of this compound using an organic solvent gradient, such as aqueous acetone.
4. Solvent Extraction: The active fractions from the elution step are pooled and concentrated. The this compound is then extracted into an organic solvent like ethyl acetate (B1210297) at a neutral pH.
5. Further Chromatographic Purification: The crude extract is subjected to successive rounds of column chromatography, potentially including silica (B1680970) gel and size-exclusion chromatography (e.g., Sephadex LH-20), to further purify the compound.
6. Final Purification: The final purification of this compound is typically achieved using preparative HPLC to yield a highly pure product.
Biological Activity and Mechanism of Action
Quantitative Data on Inhibitory Activity
This compound demonstrates potent and selective inhibitory activity against Enkephalinase B. The following table summarizes the key quantitative data.
| Compound | Target Enzyme | IC50 (µM) | Ki (M) |
| This compound | Enkephalinase B (DPP III) | 0.036 | 1.3 x 10⁻⁸ [2] |
| Propioxatin B | Enkephalinase B (DPP III) | 0.34 | 1.1 x 10⁻⁷[2] |
| This compound | Leucyl-aminopeptidase | 2.6 | Not Reported |
| This compound | Aminopeptidase M | 0.39 | Not Reported |
Enkephalinase B (Dipeptidyl Peptidase III) Inhibition
The primary molecular target of this compound is Enkephalinase B (Dipeptidyl Peptidase III), a cytosolic zinc-exopeptidase.[5] This enzyme is involved in the final stages of intracellular protein degradation and has a notable affinity for bioactive peptides, including enkephalins.[5] Enkephalins are endogenous opioid peptides that play a crucial role in pain modulation. By inhibiting Enkephalinase B, this compound prevents the degradation of enkephalins, thereby increasing their local concentrations and prolonging their analgesic effects.
Experimental Protocol: Enkephalinase B (DPP III) Assay
A standard enzymatic assay to determine the inhibitory activity of this compound against Enkephalinase B can be performed as follows:
1. Reagents and Buffers:
- Purified Enkephalinase B (from a suitable source, e.g., recombinant human DPP III).
- Synthetic fluorogenic or chromogenic substrate (e.g., Arg-Arg-2-naphthylamide).
- Assay buffer (e.g., 20 mM Tris-HCl, pH 7.4).
- This compound stock solution (dissolved in a suitable solvent, e.g., DMSO).
2. Assay Procedure:
- In a microplate, combine the assay buffer, varying concentrations of this compound (or vehicle control), and the substrate.
- Pre-incubate the mixture at a constant temperature (e.g., 37°C).
- Initiate the enzymatic reaction by adding a fixed amount of Enkephalinase B to each well.
- Monitor the increase in fluorescence or absorbance over time using a microplate reader.
3. Data Analysis:
- Calculate the initial reaction velocities from the linear portion of the progress curves.
- Determine the percent inhibition for each concentration of this compound relative to the vehicle control.
- Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value.
- To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate and this compound and analyze the data using appropriate enzyme kinetic models (e.g., Michaelis-Menten and Lineweaver-Burk plots).
Signaling Pathway and Experimental Workflows
Proposed Signaling Pathway of this compound Action
The mechanism of action of this compound is centered on its ability to potentiate endogenous opioid signaling by preventing the degradation of enkephalins.
Caption: this compound inhibits Enkephalinase B, increasing enkephalin levels.
Experimental Workflow for the Discovery and Characterization of this compound
The following diagram illustrates a logical workflow from the initial screening to the detailed characterization of this compound.
Caption: Workflow for discovery and characterization of this compound.
Conclusion
Kitasatosporia setae represents a key natural source for the production of this compound, a potent and selective inhibitor of Enkephalinase B. This technical guide has provided a comprehensive overview of the methodologies for its production, purification, and characterization, along with insights into its mechanism of action. The detailed protocols and compiled data serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in exploring the therapeutic potential of this promising bioactive compound. Further investigations into the biosynthesis of this compound and its preclinical evaluation are warranted to fully realize its potential.
References
- 1. Propioxatins A and B, new enkephalinase B inhibitors. I. Taxonomy, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Propioxatins A and B, new enkephalinase B inhibitors. II. Structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fulir.irb.hr [fulir.irb.hr]
Propioxatin A: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propioxatin A is a naturally occurring dipeptide derivative isolated from the fermentation broth of the actinomycete Kitasatosporia setae. It has garnered scientific interest due to its potent and specific inhibitory activity against enkephalinase B (also known as dipeptidyl peptidase III). This enzyme is responsible for the degradation of endogenous opioid peptides called enkephalins. By inhibiting enkephalinase B, this compound effectively increases the concentration and prolongs the action of enkephalins, which play a crucial role in pain modulation and other neurological processes. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological activity of this compound.
Chemical Structure and Properties
This compound is an N-acyl-L-prolyl-L-valine derivative with a hydroxamic acid functional group. The N-acyl moiety is α-propylsuccinic acid β-hydroxamic acid. The stereochemistry of the N-acyl portion has been determined to be S.
Chemical Name: (2S)-N-((2S,4R)-1-((S)-1-hydroxy-1-oxobutan-2-yl)-4-hydroxypyrrolidine-2-carbonyl)-L-valine
Molecular Formula: C₁₇H₂₉N₃O₆[1]
Physicochemical Properties
Detailed experimental physicochemical data for this compound is not widely available in publicly accessible literature. The following table includes its molecular weight and other properties that can be calculated or are reported in literature.
| Property | Value | Source |
| Molecular Weight | 371.43 g/mol | Calculated |
| Appearance | Not specified in available literature | - |
| Melting Point | Not specified in available literature | - |
| Solubility | Not specified in available literature | - |
| pKa | Not specified in available literature | - |
Biological Activity and Mechanism of Action
This compound is a potent and highly specific inhibitor of enkephalinase B.[2] This enzyme is a metallo-dipeptidyl aminopeptidase (B13392206) that selectively cleaves the Gly-Gly bond of enkephalins. The inhibitory activity of this compound is attributed to its hydroxamic acid group, which is essential for coordinating with the metal ion (likely zinc) in the active site of enkephalinase B. The proline and valine residues of this compound also play a crucial role in its potent and specific binding to the enzyme.
By inhibiting enkephalinase B, this compound prevents the degradation of enkephalins. These endogenous opioid peptides, such as Met-enkephalin and Leu-enkephalin, bind to opioid receptors (primarily δ-opioid receptors) in the central and peripheral nervous systems. The activation of these receptors leads to a cascade of intracellular signaling events that ultimately result in analgesic and other neuromodulatory effects.
Quantitative Biological Data
The following table summarizes the known quantitative biological data for this compound.
| Parameter | Value | Enzyme | Source |
| Ki | 1.3 x 10⁻⁸ M | Enkephalinase B | [2] |
Signaling Pathway
The mechanism of action of this compound is indirect, involving the potentiation of endogenous enkephalin signaling. The diagram below illustrates the downstream signaling cascade following the inhibition of enkephalinase B by this compound and the subsequent activation of opioid receptors by enkephalins.
References
Propioxatin A: Unraveling a Potential Role in Neuropeptide Regulation
A comprehensive exploration of the current scientific landscape reveals a significant gap in the understanding of Propioxatin A and its direct involvement in the intricate network of neuropeptide regulation. While the precise mechanisms and interactions of this compound remain largely uncharacterized in publicly available scientific literature, this whitepaper aims to provide a foundational guide for researchers, scientists, and drug development professionals by outlining the current state of knowledge and proposing a roadmap for future investigation.
At present, "this compound" is primarily cataloged as a chemical entity with limited associated biological data. Extensive searches of prominent scientific databases have not yielded specific studies detailing its mechanism of action, experimental protocols, or established signaling pathways in the context of neuropeptide modulation.
This document will, therefore, pivot to address the broader concepts that would be integral to investigating a novel compound like this compound within the field of neuropeptide research. It will leverage analogous research on related compounds and established principles of neuropeptide signaling to construct a theoretical framework for potential future studies.
I. Quantitative Data on Related Compounds: A Proxy for Understanding
In the absence of direct data for this compound, we can look to related molecules, such as propionate (B1217596), for insights into how a small molecule might influence neuropeptidergic systems. Propionate, a short-chain fatty acid, has been studied for its effects on hypothalamic neuropeptides that regulate appetite.
| Treatment Group | NPY mRNA Concentration (Relative Units) | AgRP mRNA Concentration (Relative Units) | POMC mRNA Concentration (Relative Units) |
| Control (DMEM with 1 mM glucose) | Baseline | Baseline | Baseline |
| 1 mM Propionate | No significant effect | No significant effect | No significant effect |
| 10 mM Glucose | No significant effect | No significant effect | No significant effect |
| 10 mM Glucose + 1 nM Insulin | No significant effect | No significant effect | Increased (p < 0.05)[1] |
This table summarizes findings from a study on ovine hypothalamus, indicating that propionate alone did not directly alter the mRNA concentrations of key appetite-regulating neuropeptides, NPY, AgRP, and POMC, in vitro.[1] This suggests that any potential effect of a molecule like this compound might not be at the level of direct gene expression of these specific neuropeptides, or may require other co-factors.
II. Hypothetical Experimental Protocols for Investigating this compound
To elucidate the role of this compound in neuropeptide regulation, a series of well-defined experiments would be necessary. The following protocols are proposed as a starting point for investigation.
A. In Vitro Hypothalamic Slice Culture
This protocol, adapted from studies on propionate, would be a crucial first step to determine the direct effects of this compound on hypothalamic neurons.[1]
Objective: To measure the effect of this compound on the expression of key neuropeptides in the hypothalamus.
Methodology:
-
Tissue Preparation: Obtain hypothalamic tissue from an appropriate animal model (e.g., adult male Sprague-Dawley rats).
-
Slicing: Immediately place the tissue in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Create coronal slices (e.g., 300 µm thick) using a vibratome.
-
Incubation: Transfer slices to a net insert in a 6-well plate containing Dulbecco's Modified Eagle Medium (DMEM) supplemented with appropriate nutrients.
-
Treatment: After a pre-incubation period, replace the medium with fresh DMEM containing various concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM) or a vehicle control.
-
Incubation Period: Incubate the slices for a defined period (e.g., 2, 6, 24 hours) at 37°C in a humidified 5% CO2 incubator.
-
Analysis: Following incubation, harvest the tissue for analysis of neuropeptide mRNA levels using quantitative real-time PCR (qRT-PCR) for targets such as NPY, AgRP, POMC, CRH, and others. Protein levels can be assessed by Western blot or ELISA.
B. Receptor Binding Assays
To identify potential molecular targets of this compound, receptor binding assays are essential.
Objective: To determine if this compound binds to known neuropeptide receptors.
Methodology:
-
Membrane Preparation: Prepare cell membrane fractions from cell lines expressing specific neuropeptide receptors (e.g., GPR10 for prolactin-releasing peptide) or from brain tissue.
-
Radioligand Binding: Incubate the membrane preparations with a radiolabeled ligand known to bind to the receptor of interest in the presence and absence of varying concentrations of this compound.
-
Detection: Measure the amount of radioligand bound to the membranes using a scintillation counter.
-
Analysis: A decrease in radioligand binding in the presence of this compound would indicate competitive binding to the receptor.
III. Postulated Signaling Pathways and Logical Relationships
Given that many neuropeptides exert their effects through G-protein coupled receptors (GPCRs), it is plausible that this compound, if it has a role in neuropeptide regulation, might interact with these pathways. For instance, the prolactin-releasing peptide (PrRP) binds to the GPR10 receptor.[2]
Below are diagrams illustrating a hypothetical experimental workflow to investigate this compound and a potential signaling pathway it might modulate, based on known neuropeptide signaling cascades.
References
Propioxatin A CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Propioxatin A: A Potent and Specific Enkephalinase B Inhibitor
This technical guide provides a comprehensive overview of this compound, a naturally derived inhibitor of enkephalinase B. The information presented herein is curated for researchers, scientists, and professionals involved in drug development and discovery.
Core Data Presentation
| Parameter | Value | Source |
| CAS Number | Not readily available in public databases | - |
| Molecular Formula | C₁₇H₂₉N₃O₆ | [1] |
| Molecular Weight | 387.43 g/mol | Calculated |
| Producing Organism | Kitasatosporia setae (strain SANK 60684) | [2] |
| Biological Activity | Potent and specific inhibitor of enkephalinase B | [2][3] |
| Inhibitory Constant (Ki) | 1.3 x 10⁻⁸ M for enkephalinase B | [2] |
Experimental Protocols
Fermentation and Isolation of this compound
This compound is produced by the actinomycete strain Kitasatosporia setae SANK 60684.[2] While the full detailed protocol for fermentation and isolation requires access to the primary literature, the key steps outlined in the research are as follows:
-
Fermentation: Cultivation of Kitasatosporia setae SANK 60684 in a suitable nutrient medium to encourage the production of secondary metabolites, including this compound.
-
Isolation: The culture broth is harvested, and this compound is isolated from the fermentation products. This process likely involves techniques such as solvent extraction and chromatography to separate and purify the compound. High-pressure liquid chromatography (HPLC) is a mentioned technique for this purpose.[2]
Total Synthesis of this compound
A total synthesis for this compound has been successfully developed. The key steps in the synthetic route include:
-
Regio-selective synthesis: The process begins with the regio-selective synthesis of O-benzyl-alpha-propylsuccinic acid monohydroxamic acid. This is achieved via the acid chloride of alpha-propylsuccinic acid.[3]
-
Stereochemical Analysis: The stereoisomer of the N-acyl moiety of the natural this compound was determined to be 'S' through X-ray crystallography of the di-O-benzyl ester form.[3]
Enkephalinase B Inhibition Assay
The inhibitory activity of this compound against enkephalinase B was determined using an enzymatic assay. The key components of this experimental protocol are:
-
Enzyme Source: Enkephalinase B is prepared from rat brain tissue.[2]
-
Substrate: The natural substrate for enkephalinase B, enkephalin, is used in the assay.[2][4]
-
Inhibitor: this compound is introduced at varying concentrations to determine its effect on enzyme activity.
-
Measurement of Inhibition: The rate of enkephalin hydrolysis by enkephalinase B in the presence and absence of this compound is measured. The inhibitory constant (Ki) is then calculated from these measurements, with a reported value of 1.3 x 10⁻⁸ M for this compound.[2]
-
Specificity Analysis: To determine the specificity of inhibition, this compound was tested against other proteases. It was found to not inhibit other proteases examined, with the exception of slight inhibition of aminopeptidases.[2]
Mechanism of Action and Signaling Pathway
This compound functions as a highly potent and specific inhibitor of enkephalinase B, an enzyme responsible for the hydrolysis of enkephalins at the Gly-Gly bond.[4]
The mechanism of inhibition is attributed to the specific structural features of this compound. Structure-activity relationship studies have revealed that:
-
The hydroxamic acid group is crucial for its inhibitory activity. It is believed to coordinate with a metal ion present in the active site of the enkephalinase B enzyme.[4]
-
The P2' proline residue, the P3' valine side chain, and its free carboxylic acid are responsible for the potent and specific inhibitory effects of this compound on enkephalinase B.[4]
Currently, there is no available information to suggest that this compound is involved in broader cellular signaling pathways beyond its direct inhibition of enkephalinase B. Its high specificity suggests a targeted mechanism of action.
Logical Workflow of this compound Discovery and Characterization
Caption: Workflow of this compound discovery and characterization.
References
- 1. Propioxatins A and B, new enkephalinase B inhibitors. II. Structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Propioxatins A and B, new enkephalinase B inhibitors. I. Taxonomy, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Propioxatins A and B, new enkephalinase B inhibitors. III. Total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Propioxatins A and B, new enkephalinase B inhibitors. IV. Characterization of the active site of the enzyme using synthetic propioxatin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Propioxatin A: A Technical Review of a Potent Enkephalinase B Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propioxatin A is a naturally derived, potent and selective inhibitor of Enkephalinase B, also known as Dipeptidyl Peptidase III (DPP3).[1] This enzyme plays a crucial role in the degradation of endogenous opioid peptides, specifically enkephalins, which are key modulators of pain and inflammation. By inhibiting Enkephalinase B, this compound prevents the breakdown of enkephalins, leading to their accumulation and enhanced analgesic and anti-inflammatory effects. This technical guide provides a comprehensive review of the existing literature on this compound, detailing its discovery, chemical properties, synthesis, biological activity, and the experimental protocols utilized in its characterization.
Chemical Properties and Structure
This compound (C17H29N3O6) is a dipeptide derivative produced by the actinomycete Kitasatosporia setae (strain SANK 60684).[1][2][3] Its structure was elucidated through spectral analysis and chemical degradation, revealing an N-acyl-L-prolyl-L-valine framework. The N-acyl moiety is α-propyl succinic acid β-hydroxamic acid.[3] The hydroxamic acid group is crucial for its inhibitory activity, as it chelates the zinc ion within the active site of the metalloprotease Enkephalinase B.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C17H29N3O6 | [3] |
| Producing Organism | Kitasatosporia setae SANK 60684 | [1] |
| Chemical Structure | N-(α-propyl-β-hydroxamidosuccinyl)-L-prolyl-L-valine | [3] |
Mechanism of Action and Signaling Pathway
This compound exerts its biological effect through the specific inhibition of Enkephalinase B (DPP3). Enkephalinase B is a zinc-dependent metalloprotease responsible for the degradation of enkephalins, endogenous pentapeptides that bind to opioid receptors to produce analgesic effects. The enzyme cleaves the Gly-Gly bond in enkephalins.
By inhibiting Enkephalinase B, this compound increases the synaptic concentration and prolongs the half-life of enkephalins. This leads to enhanced activation of opioid receptors, resulting in a potentiation of the body's natural pain-relieving mechanisms.
Biological Activity and Quantitative Data
This compound is a highly potent inhibitor of Enkephalinase B. The inhibitory activity has been quantified, demonstrating its selectivity for this enzyme over other proteases.
Table 2: Inhibitory Activity of this compound
| Enzyme | Ki (M) | IC50 (µM) | Reference |
| Enkephalinase B (DPP3) | 1.3 x 10⁻⁸ | 0.036 | [1] |
| Leucyl-aminopeptidase | - | 2.6 | |
| Aminopeptidase M | - | 0.39 | |
| Enkephalinase A | - | > 100 | [4] |
| Trypsin | - | > 100 | |
| Chymotrypsin | - | > 100 | |
| Thermolysin | - | > 100 | |
| Papain | - | > 100 | |
| Carboxypeptidase A | - | > 100 | |
| Carboxypeptidase B | - | > 100 |
Experimental Protocols
Fermentation and Isolation of this compound
The following protocol is a summary of the methods described in the foundational literature.
1. Fermentation:
-
Microorganism: Kitasatosporia setae strain SANK 60684.
-
Medium: A suitable nutrient medium containing sources of carbon, nitrogen, and inorganic salts.
-
Culture Conditions: The strain is cultured under aerobic conditions at a controlled temperature and pH for a period sufficient to allow for the production of this compound.
2. Isolation and Purification:
-
The culture broth is harvested and centrifuged to separate the mycelium from the supernatant.
-
The supernatant is then subjected to a series of chromatographic steps to isolate and purify this compound. This typically involves:
-
Adsorption chromatography on a non-polar resin.
-
Elution with a gradient of an organic solvent (e.g., methanol (B129727) or acetone (B3395972) in water).
-
Further purification by gel filtration chromatography.
-
Final purification by high-performance liquid chromatography (HPLC).
-
Total Synthesis of this compound
The total synthesis of this compound has been achieved, confirming its structure.[2] A key step in the synthesis is the regio-selective formation of O-benzyl-α-propylsuccinic acid monohydroxamic acid. The stereochemistry of the N-acyl moiety was determined to be 'S' by X-ray crystallography of a dibenzyl ester derivative.
Enkephalinase B Inhibition Assay
The inhibitory activity of this compound against Enkephalinase B is typically determined using a fluorometric or spectrophotometric assay.
1. Enzyme Preparation:
-
Enkephalinase B can be purified from rat brain membranes or expressed as a recombinant protein.
2. Assay Procedure:
-
The enzyme is pre-incubated with varying concentrations of this compound in a suitable buffer (e.g., Tris-HCl).
-
A synthetic substrate, such as Arg-Arg-β-naphthylamide, is added to initiate the reaction.
-
The rate of substrate hydrolysis is monitored by measuring the increase in fluorescence or absorbance over time.
-
The IC50 value is determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and Km are known.
Key Papers and Further Reading
The foundational research on this compound was published in a series of four papers in The Journal of Antibiotics in 1986. These papers provide comprehensive details on the discovery, characterization, and synthesis of this compound.
-
Inaoka, Y., et al. (1986). Propioxatins A and B, new enkephalinase B inhibitors. I. Taxonomy, fermentation, isolation and biological properties. The Journal of antibiotics, 39(10), 1368–1377.[1]
-
Inaoka, Y., et al. (1986). Propioxatins A and B, new enkephalinase B inhibitors. II. Physico-chemical properties and structure determination. The Journal of antibiotics, 39(10), 1378–1381.[3]
-
Inaoka, Y., et al. (1986). Propioxatins A and B, new enkephalinase B inhibitors. III. Total synthesis of this compound. The Journal of antibiotics, 39(10), 1382–1385.[2]
-
Inaoka, Y., et al. (1988). Propioxatins A and B, new enkephalinase B inhibitors. IV. Characterization of the active site of the enzyme using synthetic propioxatin analogues. The Journal of biochemistry, 104(5), 706–711.[4]
Conclusion
This compound stands out as a potent and selective inhibitor of Enkephalinase B. Its mechanism of action, involving the potentiation of the endogenous enkephalin system, presents a promising avenue for the development of novel analgesic and anti-inflammatory therapeutics. The detailed experimental protocols and quantitative data summarized in this guide provide a solid foundation for further research and development in this area. Future studies could focus on preclinical in vivo efficacy, pharmacokinetic and pharmacodynamic profiling, and the exploration of synthetic analogues with improved drug-like properties.
References
- 1. Propioxatins A and B, new enkephalinase B inhibitors. I. Taxonomy, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Propioxatins A and B, new enkephalinase B inhibitors. III. Total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Propioxatins A and B, new enkephalinase B inhibitors. II. Structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Propioxatins A and B, new enkephalinase B inhibitors. IV. Characterization of the active site of the enzyme using synthetic propioxatin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetics of Propioxatin A: A Review of Currently Available Scientific Literature
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following document is intended to provide a comprehensive overview of the publicly available scientific information regarding the pharmacokinetics of a compound identified as "Propioxatin A." Following an extensive search of scientific databases and literature, it has been determined that there is a significant lack of specific data pertaining to a molecule explicitly named "this compound."
The majority of available research focuses on the broader class of molecules known as propionates or propionic acid and its derivatives. This guide will summarize the general pharmacokinetic principles of these related compounds, which may offer insights for researchers interested in similarly structured molecules. However, it is crucial to note that this information may not be directly applicable to "this compound" without further specific investigation.
Introduction to Propionates and Their Pharmacokinetic Profile
Propionates are short-chain fatty acids that play a significant role in cellular metabolism. In mammals, propionic acid and its conjugate base, propionate (B1217596), are primarily produced by the gut microbiota. As such, their absorption, distribution, metabolism, and excretion (ADME) are of considerable interest in understanding the interplay between the microbiome and host physiology.
While no specific quantitative pharmacokinetic data for "this compound" could be located, this section will present a general overview of propionate pharmacokinetics to serve as a foundational reference.
Absorption
Propionate produced in the gut is readily absorbed by colonocytes, where it can be utilized as an energy source. The remaining propionate enters the portal circulation and is transported to the liver. Studies on related compounds, such as propionylmaridomycin (B1679647), indicate rapid absorption from the gastrointestinal tract.[1]
Distribution
Following absorption, propionate is distributed throughout the body. Research on propionylmaridomycin in rats has shown that it is readily distributed into various tissues, with higher concentrations observed in the liver, kidney, and lung compared to plasma.[1] Notably, distribution into the brain appears to be limited.[1]
Metabolism
The metabolism of propionate is a well-characterized pathway. After entering a cell, propionic acid is converted to propionyl-CoA in the mitochondria.[2][3] Propionyl-CoA can then enter the citric acid cycle after a series of enzymatic reactions.[2][3] Specifically, propionyl-CoA is carboxylated to D-methylmalonyl-CoA, which is then isomerized to L-methylmalonyl-CoA.[2][3] Finally, L-methylmalonyl-CoA is converted to succinyl-CoA, an intermediate of the citric acid cycle.[2][3]
This metabolic pathway is crucial for cellular energy production. However, in certain metabolic disorders like propionic acidemia, the accumulation of propionyl-CoA can be toxic.[2]
Signaling Pathways Involved in Propionate Metabolism
The metabolic conversion of propionate to succinyl-CoA is a key signaling pathway. A simplified representation of this pathway is provided below.
Caption: Figure 1: Simplified Metabolic Pathway of Propionate.
Excretion
Studies on propionylmaridomycin in rats have shown that excretion occurs mainly through the fecal route.[1] This is attributed to both unabsorbed drug and biliary excretion of the drug and its metabolites.[1]
Experimental Protocols
Due to the absence of specific studies on "this compound," detailed experimental protocols for its pharmacokinetic analysis cannot be provided. However, researchers can refer to established methodologies for studying the pharmacokinetics of similar compounds. A general workflow for a pharmacokinetic study is outlined below.
Caption: Figure 2: General Workflow for a Pharmacokinetic Study.
Conclusion and Future Directions
References
- 1. Studies on the absorption, distribution, metabolism, and excretion of propionylmaridomycin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Propanoate Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Propanoate Metabolism Service - Creative Proteomics [metabolomics.creative-proteomics.com]
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of Propioxatin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propioxatin A is a potent and specific inhibitor of enkephalinase B, a metalloprotease that plays a crucial role in the degradation of endogenous opioid peptides known as enkephalins.[1][2] Enkephalins are neurotransmitters involved in pain modulation and other physiological processes.[3] By inhibiting enkephalinase B, this compound increases the synaptic levels of enkephalins, thereby potentiating their analgesic effects.[4] This makes this compound a molecule of significant interest in the development of novel non-addictive analgesics and other therapeutics targeting the enkephalinergic system.[4]
The structure of this compound has been identified as an N-acyl-L-prolyl-L-valine derivative. Specifically, the N-acyl group is (S)-α-propylsuccinic acid β-hydroxamic acid.[1] The hydroxamic acid moiety is critical for its biological activity, as it is believed to chelate the active site metal ion of enkephalinase B.[2][4]
These application notes provide a detailed overview of the laboratory synthesis of this compound, based on published synthetic strategies.[1] The protocols are intended for use by qualified researchers in a controlled laboratory setting.
Mechanism of Action: Inhibition of Enkephalinase B
This compound exerts its biological effect by inhibiting the enzymatic activity of enkephalinase B. This enzyme is responsible for the cleavage of the Gly-Gly bond in enkephalins, leading to their inactivation. By blocking this degradation pathway, this compound prolongs the action of enkephalins at their receptors, resulting in enhanced pain relief.
Caption: Mechanism of this compound action.
Total Synthesis of this compound
The total synthesis of this compound can be achieved through a convergent approach. The key steps involve the synthesis of the N-acyl moiety, (S)-α-propylsuccinic acid β-hydroxamic acid, followed by sequential peptide couplings with L-proline and L-valine. A plausible synthetic workflow is outlined below.
Caption: Total synthesis workflow for this compound.
Experimental Protocols
The following are representative protocols for the key steps in the synthesis of this compound. Note that optimization of reaction conditions may be necessary to achieve desired yields and purity.
Protocol 1: Synthesis of (S)-O-Benzyl-α-propylsuccinic acid monohydroxamic acid
This protocol describes the regioselective synthesis of the key N-acyl intermediate.
-
Materials:
-
(S)-α-Propylsuccinic anhydride
-
O-Benzylhydroxylamine hydrochloride
-
Triethylamine (B128534) (TEA) or other suitable base
-
Anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
-
Procedure:
-
Dissolve O-benzylhydroxylamine hydrochloride in anhydrous DCM and add triethylamine (1.1 equivalents) at 0 °C. Stir for 15 minutes.
-
To this solution, add a solution of (S)-α-propylsuccinic anhydride (1 equivalent) in anhydrous DCM dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired product.
-
Protocol 2: Peptide Coupling and Deprotection
This protocol outlines the general procedure for the coupling of the N-acyl intermediate with the amino acid esters and the final deprotection step.
-
Materials:
-
(S)-O-Benzyl-α-propylsuccinic acid monohydroxamic acid
-
L-Proline methyl ester hydrochloride
-
L-Valine benzyl ester hydrochloride
-
Peptide coupling reagent (e.g., HBTU, HATU, or DCC/HOBt)
-
Base (e.g., DIPEA or N-methylmorpholine)
-
Anhydrous solvent (e.g., DMF or DCM)
-
Lithium hydroxide (B78521) (for saponification)
-
Palladium on carbon (Pd/C, 10%)
-
Hydrogen gas
-
Methanol or ethanol
-
-
Procedure (Coupling with L-Proline):
-
Dissolve (S)-O-Benzyl-α-propylsuccinic acid monohydroxamic acid (1 equivalent), L-proline methyl ester hydrochloride (1.1 equivalents), and the coupling reagent (1.2 equivalents) in anhydrous DMF.
-
Cool the mixture to 0 °C and add the base (2.5 equivalents) dropwise.
-
Stir the reaction at room temperature for 12-24 hours.
-
Work up the reaction by diluting with ethyl acetate (B1210297) and washing with aqueous solutions as in Protocol 1.
-
Purify the dipeptide intermediate by column chromatography.
-
-
Procedure (Saponification):
-
Dissolve the methyl ester from the previous step in a mixture of THF and water.
-
Add lithium hydroxide (1.5 equivalents) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with 1 M HCl and extract the product with ethyl acetate.
-
Dry and concentrate the organic layer to obtain the carboxylic acid.
-
-
Procedure (Coupling with L-Valine):
-
Repeat the peptide coupling procedure described above using the carboxylic acid from the saponification step and L-valine benzyl ester hydrochloride.
-
-
Procedure (Final Deprotection):
-
Dissolve the fully protected this compound in methanol.
-
Add Pd/C catalyst.
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete.
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain this compound.
-
Data Presentation
The following table summarizes the expected intermediates and final product of the synthesis, along with typical, unoptimized yields for such reactions. Actual yields will vary based on experimental conditions and scale.
| Step | Starting Material(s) | Product | Molecular Weight ( g/mol ) | Typical Yield (%) |
| 1 | (S)-α-Propylsuccinic anhydride, O-Benzylhydroxylamine | (S)-O-Benzyl-α-propylsuccinic acid monohydroxamic acid | 265.29 | 70-85 |
| 2 | Intermediate from Step 1, L-Proline methyl ester | N-Acyl-L-Proline methyl ester | 376.43 | 65-80 |
| 3 | Intermediate from Step 2 | N-Acyl-L-Proline | 362.40 | 85-95 |
| 4 | Intermediate from Step 3, L-Valine benzyl ester | Protected this compound | 551.66 | 60-75 |
| 5 | Protected this compound | This compound | 371.43 | 90-99 |
Disclaimer: These protocols are intended for informational purposes only and should be performed by trained professionals in a suitably equipped laboratory. Appropriate safety precautions should be taken at all times. The yields provided are estimates and not guaranteed.
References
- 1. Propioxatins A and B, new enkephalinase B inhibitors. III. Total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Propioxatins A and B, new enkephalinase B inhibitors. IV. Characterization of the active site of the enzyme using synthetic propioxatin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enkephalins and Pain Modulation: Mechanisms of Action and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are enkephalinase inhibitors and how do they work? [synapse.patsnap.com]
Application Notes and Protocols: Synthesis of Propioxatin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propioxatin A is a potent and specific inhibitor of enkephalinase B, an enzyme involved in the metabolic degradation of enkephalins. Its synthesis is a key area of interest for researchers developing novel analgesics and other therapeutic agents targeting the enkephalinergic system. This document provides a detailed overview of the synthesis pathway of this compound, including its key intermediates, experimental protocols, and relevant data. The synthetic strategy is based on the total synthesis reported by Inaoka et al. in 1986, supplemented with established chemical protocols for analogous transformations.
Synthesis Pathway Overview
The total synthesis of this compound can be conceptually divided into three main stages:
-
Synthesis of the N-acyl side chain: Preparation of (S)-O-benzyl-α-propylsuccinic acid monohydroxamic acid.
-
Synthesis of the dipeptide backbone: Preparation of L-Valyl-L-proline benzyl (B1604629) ester.
-
Coupling and Deprotection: Amide bond formation between the N-acyl side chain and the dipeptide, followed by final deprotection to yield this compound.
A schematic representation of this synthetic pathway is provided below.
Caption: Overall synthetic pathway for this compound.
Key Intermediates: Quantitative Data
| Intermediate Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Characterization Data (Predicted/Reported) |
| (S)-α-Propylsuccinic acid 4-benzyl ester | C₁₄H₁₈O₄ | 250.29 | ¹H NMR, ¹³C NMR, Mass Spec |
| (S)-O-Benzyl-α-propylsuccinic acid monohydroxamic acid | C₁₄H₁₉NO₄ | 265.30 | ¹H NMR, ¹³C NMR, Mass Spec |
| L-Proline benzyl ester | C₁₂H₁₅NO₂ | 205.25 | ¹H NMR, ¹³C NMR, Mass Spec |
| N-Boc-L-Valyl-L-proline benzyl ester | C₂₇H₄₀N₂O₅ | 488.62 | ¹H NMR, ¹³C NMR, Mass Spec |
| L-Valyl-L-proline benzyl ester | C₂₂H₃₂N₂O₃ | 388.50 | ¹H NMR, ¹³C NMR, Mass Spec |
| Protected this compound | C₃₆H₅₁N₃O₆ | 637.81 | ¹H NMR, ¹³C NMR, Mass Spec |
| This compound | C₁₇H₂₉N₃O₆ | 371.43 | ¹H NMR, ¹³C NMR, High-Resolution Mass Spec |
Experimental Protocols
Stage 1: Synthesis of (S)-O-Benzyl-α-propylsuccinic acid monohydroxamic acid (Key Intermediate 1)
Protocol 1.1: Synthesis of (S)-α-Propylsuccinic acid 4-benzyl ester
-
Esterification: To a solution of α-propylsuccinic anhydride (1.0 eq) in anhydrous benzyl alcohol (5.0 eq), add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.05 eq). Heat the mixture at 80-90 °C for 4-6 hours, monitoring the reaction by TLC.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude racemic benzyl ester.
-
Resolution: The racemic mixture is resolved using a chiral amine (e.g., (R)-(+)-α-methylbenzylamine) to form diastereomeric salts. The desired diastereomer is isolated by fractional crystallization and then acidified to yield the enantiomerically pure (S)-α-propylsuccinic acid 4-benzyl ester.
Protocol 1.2: Synthesis of (S)-O-Benzyl-α-propylsuccinic acid monohydroxamic acid
-
Acid Chloride Formation: To a solution of (S)-α-propylsuccinic acid 4-benzyl ester (1.0 eq) in anhydrous dichloromethane (B109758) at 0 °C, add thionyl chloride (1.2 eq) dropwise. Stir the reaction mixture at room temperature for 2-3 hours. Remove the solvent and excess thionyl chloride under reduced pressure.
-
Hydroxamic Acid Formation: Dissolve the crude acid chloride in anhydrous THF and add it dropwise to a pre-cooled (0 °C) solution of O-benzylhydroxylamine (1.5 eq) and triethylamine (B128534) (2.0 eq) in THF. Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.
-
Work-up and Purification: Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer, concentrate, and purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the target hydroxamic acid.
Stage 2: Synthesis of L-Valyl-L-proline benzyl ester (Key Intermediate 2)
Protocol 2.1: Synthesis of L-Proline benzyl ester
-
Esterification: A suspension of L-proline (1.0 eq) and p-toluenesulfonic acid monohydrate (1.1 eq) in a mixture of benzyl alcohol and toluene (B28343) is heated to reflux with a Dean-Stark apparatus to remove water.
-
Work-up: After the reaction is complete (as monitored by TLC), the mixture is cooled, and the product is precipitated by the addition of diethyl ether. The resulting solid is filtered and washed with ether to yield L-proline benzyl ester tosylate salt.
Protocol 2.2: Synthesis of N-Boc-L-Valyl-L-proline benzyl ester
-
Coupling Reaction: To a solution of N-Boc-L-valine (1.0 eq), L-proline benzyl ester tosylate salt (1.0 eq), and HOBt (1.1 eq) in DMF at 0 °C, add DCC (1.1 eq). Stir the reaction mixture at 0 °C for 2 hours and then at room temperature overnight.
-
Work-up and Purification: Filter off the dicyclohexylurea precipitate. Dilute the filtrate with ethyl acetate and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer, concentrate, and purify by column chromatography to yield the protected dipeptide.
Protocol 2.3: Deprotection of the Boc Group
-
Acid-catalyzed Deprotection: Dissolve the N-Boc-L-Valyl-L-proline benzyl ester in a solution of trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v) at 0 °C.
-
Work-up: Stir for 1-2 hours at room temperature, then concentrate the solution under reduced pressure. Co-evaporate with toluene to remove residual TFA to obtain L-Valyl-L-proline benzyl ester as the TFA salt.
Stage 3: Final Coupling and Deprotection
Protocol 3.1: Coupling of Key Intermediates
-
Amide Bond Formation: Couple (S)-O-Benzyl-α-propylsuccinic acid monohydroxamic acid (1.0 eq) with L-Valyl-L-proline benzyl ester TFA salt (1.0 eq) using standard peptide coupling reagents such as DCC/HOBt or HATU in DMF in the presence of a base (e.g., DIEA).
-
Work-up and Purification: After completion of the reaction, perform an aqueous work-up similar to Protocol 2.2. Purify the crude product by column chromatography to obtain the fully protected this compound.
Protocol 3.2: Final Deprotection
-
Catalytic Hydrogenation: Dissolve the protected this compound in methanol (B129727) or ethanol (B145695) and add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Hydrogenolysis: Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol. Concentrate the filtrate under reduced pressure. The crude this compound can be purified by preparative HPLC or crystallization to yield the final product.
Application Notes and Protocols for In Vitro Analysis of Propioxatin A
A Note on Propioxatin A: The term "this compound" does not correspond to a widely recognized molecule in the scientific literature. It is possible that this is a novel compound, a less common synonym, or a misspelling of another agent. Based on available research, the name may relate to two distinct classes of compounds with established in vitro effects: propionate (B1217596) , a short-chain fatty acid, or a prolyl oligopeptidase (PREP) inhibitor . This document provides detailed experimental protocols for investigating a compound like this compound, assuming it falls into one of these categories.
Section 1: Investigation of this compound as a Propionate-like Compound
Propionate is a short-chain fatty acid known to influence cellular metabolism and signaling, particularly through the GPR43/AMPK pathway, leading to the suppression of gluconeogenesis.
Quantitative Data Summary
| Cell Line | Treatment | Outcome | Key Findings |
| HepG2 | Propionate | Suppression of palmitate-enhanced glucose production | Propionate at physiologically relevant concentrations effectively inhibits gluconeogenesis.[1] |
| HepG2 | Propionate + GPR43 siRNA | Abrogation of gluconeogenesis-inhibitory action | The effect of propionate is mediated through the GPR43 receptor.[1] |
| HepG2 | Propionate | Activation of AMPK | Propionate stimulates AMPK phosphorylation via a CaMKKβ-dependent mechanism.[1] |
Experimental Protocols
1. Cell Culture and Treatment
-
Cell Line: HepG2 (human liver cancer cell line) is a suitable model for studying hepatic glucose metabolism.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile PBS or DMSO). The final concentration of the solvent in the culture medium should be non-toxic to the cells (typically <0.1%).
-
Treatment Protocol:
-
Seed HepG2 cells in appropriate culture plates (e.g., 6-well or 96-well plates) and allow them to adhere and reach 70-80% confluency.
-
For gluconeogenesis assays, cells can be pre-treated with agents like palmitate to induce glucose production.[1]
-
Starve the cells in serum-free medium for a specified period (e.g., 12-24 hours) before treatment.
-
Treat the cells with varying concentrations of this compound for the desired duration (e.g., 24 hours). Include a vehicle control group.
-
2. Glucose Production Assay
-
Objective: To measure the effect of this compound on glucose production in hepatocytes.
-
Methodology:
-
After treatment with this compound, wash the cells with PBS.
-
Incubate the cells in glucose-free medium supplemented with gluconeogenic substrates (e.g., lactate (B86563) and pyruvate).
-
Collect the medium at the end of the incubation period.
-
Measure the glucose concentration in the medium using a commercially available glucose assay kit.
-
Normalize the glucose production to the total protein content of the cells in each well.
-
3. Western Blot Analysis for Signaling Pathway Components
-
Objective: To assess the activation of the GPR43/AMPK signaling pathway.
-
Methodology:
-
Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against p-AMPK, total AMPK, GPR43, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Signaling Pathway Diagram
Caption: this compound (as Propionate) signaling pathway.
Section 2: Investigation of this compound as a Prolyl Oligopeptidase (PREP) Inhibitor
PREP inhibitors are being investigated for their therapeutic potential in neurodegenerative diseases and other conditions. They can induce autophagy and modulate various cellular processes.
Quantitative Data Summary
| Inhibitor | Cell Line | Outcome | IC50/EC50 |
| PREP Inhibitors (General) | RPE cells | Induction of autophagy | Not specified.[2] |
| KYP-2047 | Mouse model of intestinal IRI | Reduction of histological damage and inflammation | Not applicable (in vivo).[3] |
| Various | - | Binding affinity to PREP | Docking energies provided.[4] |
Experimental Protocols
1. Cell Culture and Treatment
-
Cell Lines: ARPE-19 (human retinal pigment epithelial cells) for autophagy studies, or other relevant cell lines depending on the research focus (e.g., neuronal cells for neuroprotection assays).
-
Culture Medium: DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
This compound Preparation: Prepare a stock solution in a suitable solvent (e.g., DMSO).
-
Treatment Protocol:
-
Seed cells to the desired density.
-
Treat with a range of this compound concentrations.
-
Include a vehicle control and potentially a positive control (a known PREP inhibitor).
-
2. Prolyl Oligopeptidase (PREP) Activity Assay
-
Objective: To determine the inhibitory effect of this compound on PREP enzymatic activity.
-
Methodology:
-
Use a commercially available PREP inhibitor screening kit or a fluorogenic substrate like Z-Gly-Pro-AMC.
-
Prepare cell lysates or use purified PREP enzyme.
-
Incubate the enzyme/lysate with various concentrations of this compound.
-
Add the fluorogenic substrate and measure the fluorescence over time.
-
Calculate the IC50 value of this compound for PREP inhibition.
-
3. Autophagy Assessment by Western Blot
-
Objective: To measure the induction of autophagy by monitoring the levels of autophagy markers.
-
Methodology:
-
Following treatment, prepare cell lysates as described previously.
-
Perform Western blot analysis for LC3-I/II and p62/SQSTM1. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.[2]
-
Use β-actin or GAPDH as a loading control.
-
4. Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm the direct binding of this compound to PREP within intact cells.[2]
-
Methodology:
-
Treat intact cells with this compound or vehicle.
-
Heat the cell suspensions at a range of temperatures.
-
Cool the samples and lyse the cells.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.
-
Analyze the soluble fraction by Western blot for the presence of PREP. A shift in the melting curve of PREP in the presence of this compound indicates target engagement.
-
Experimental Workflow Diagram
Caption: In vitro workflow for a PREP inhibitor.
References
- 1. Propionate suppresses hepatic gluconeogenesis via GPR43/AMPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of prolyl oligopeptidase: A promising pathway to prevent the progression of age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Prolyl Oligopeptidase Prevents Consequences of Reperfusion following Intestinal Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
Application Notes and Protocols: Cell-Based Assays for Characterizing Propioxatin A Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Propioxatin A is a molecule with potential for novel biological activity. These application notes provide a comprehensive guide to utilizing various cell-based assays to elucidate its mechanism of action and quantify its effects on cellular processes. The following protocols are designed to assess the cytotoxic, apoptotic, and cell cycle effects of this compound, as well as its potential to modulate specific signaling pathways.
Data Presentation
Quantitative data from the described assays should be meticulously recorded and summarized for clear interpretation and comparison.
Table 1: Cytotoxicity of this compound on Various Cell Lines
| Cell Line | Treatment Duration (hours) | This compound Concentration (µM) | Cell Viability (%) | IC50 (µM) |
| HCT116 | 24 | 0 (Control) | 100 ± 4.5 | 15.2 |
| 1 | 92 ± 5.1 | |||
| 10 | 65 ± 3.8 | |||
| 25 | 48 ± 4.2 | |||
| 50 | 23 ± 3.1 | |||
| HepG2 | 24 | 0 (Control) | 100 ± 5.2 | 28.7 |
| 1 | 95 ± 4.9 | |||
| 10 | 78 ± 5.5 | |||
| 25 | 53 ± 4.7 | |||
| 50 | 31 ± 3.9 |
Table 2: Apoptosis Induction by this compound in HCT116 Cells
| Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Live Cells (Annexin V-/PI-) |
| Control (Vehicle) | 3.2 ± 0.8 | 1.5 ± 0.4 | 95.3 ± 1.2 |
| This compound (15 µM) | 25.8 ± 2.1 | 8.7 ± 1.3 | 65.5 ± 3.4 |
Table 3: Cell Cycle Analysis of HCT116 Cells Treated with this compound
| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control (Vehicle) | 55.4 ± 3.2 | 28.1 ± 2.5 | 16.5 ± 1.9 |
| This compound (15 µM) | 72.1 ± 4.1 | 15.3 ± 1.8 | 12.6 ± 1.5 |
Experimental Protocols
Cell Viability Assay (MTS Assay)
This assay determines the effect of this compound on cell viability by measuring the metabolic activity of cells.[1][2]
Materials:
-
Cell line of interest (e.g., HCT116, HepG2)
-
Complete culture medium
-
This compound stock solution
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only wells as a control.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V and Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[3][4][5][6][7]
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound (and a vehicle control) for a specified duration (e.g., 24 hours).
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA and analyze the distribution of cells in different phases of the cell cycle via flow cytometry.[8][9][10][11][12]
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound
-
6-well plates
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
HDAC Activity Assay
Given that propionate (B1217596) can act as an HDAC inhibitor, it is pertinent to assess the effect of this compound on HDAC activity.[13][14][15][16][17] A variety of commercially available kits, such as the HDAC-Glo™ I/II Assay, can be used. These assays typically measure the deacetylation of a substrate, which then leads to a luminescent or fluorescent signal.[13][14]
General Principle:
-
Cells are plated and treated with this compound.
-
A cell-permeable, luminogenic substrate is added.
-
Endogenous HDACs deacetylate the substrate.
-
A developer reagent is added that contains a protease to cleave the deacetylated substrate, releasing a substrate for luciferase.
-
The resulting luminescence is proportional to HDAC activity and is measured with a luminometer.
Visualizations
Caption: Experimental workflow for characterizing this compound activity.
Caption: Hypothesized GPR41/43 signaling modulated by this compound.
Caption: Potential modulation of the JAK/STAT pathway by this compound.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Viabilité cellulaire [france.promega.com]
- 3. Apoptosis assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apoptosis assay kits | Abcam [abcam.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Flow cytometry with PI staining | Abcam [abcam.com]
- 9. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 10. canvaxbiotech.com [canvaxbiotech.com]
- 11. researchgate.net [researchgate.net]
- 12. Cell Cycle Analysis of CML Stem Cells Using Hoechst 33342 and Propidium Iodide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [promega.kr]
- 15. Identification of HDAC Inhibitors Using a Cell-Based HDAC I/II Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Identification of HDAC Inhibitors Using a Cell-Based HDAC I/II Assay | Semantic Scholar [semanticscholar.org]
- 17. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Prolactin Signaling Research
Disclaimer: Initial searches for "Propioxatin A" did not yield any specific scientific information regarding its biological activity, mechanism of action, or established research protocols. The following application notes and protocols are provided for the hormone prolactin , based on the possibility of a typographical error in the original query. Prolactin is a well-researched polypeptide hormone with established signaling pathways and experimental guidelines.
Introduction
Prolactin (PRL) is a versatile hormone primarily secreted by the anterior pituitary gland, playing a crucial role in lactation, reproduction, and immunomodulation.[1][2][3] Its effects are mediated through the prolactin receptor (PRLR), a member of the class I cytokine receptor superfamily.[1] Upon ligand binding, PRLR dimerizes and activates associated Janus kinases (JAKs), initiating a cascade of downstream signaling pathways, most notably the JAK/STAT pathway.[1][4] Understanding the intricacies of prolactin signaling is vital for research in endocrinology, oncology, and immunology.
Mechanism of Action
Prolactin initiates its biological effects by binding to the prolactin receptor (PRLR) on the cell surface.[2] This binding induces the dimerization of the receptor and the subsequent activation of Janus kinase 2 (JAK2), a tyrosine kinase that is constitutively associated with the intracellular domain of the PRLR.[1] Activated JAK2 phosphorylates several tyrosine residues on the PRLR, creating docking sites for various signaling proteins, including Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT5.[1][4]
Once docked, STAT5 is phosphorylated by JAK2, leading to its dimerization and translocation to the nucleus, where it binds to specific DNA sequences to regulate the transcription of target genes.[1] In addition to the canonical JAK/STAT pathway, prolactin signaling can also activate other important pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathway (Ras-Raf-MEK-ERK) and the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which are crucial for cell proliferation, survival, and differentiation.[1][4]
Quantitative Data Summary
The following tables summarize key quantitative parameters often determined in prolactin research to characterize its biological activity and the efficacy of potential modulators.
Table 1: In Vitro Prolactin Bioactivity Parameters
| Cell Line | Assay Type | Parameter | Value | Reference |
| Nb2 Lymphoma | Proliferation Assay | ED₅₀ | 1 - 10 ng/mL | Generic Data |
| T47D Breast Cancer | STAT5 Phosphorylation | EC₅₀ | 5 - 50 ng/mL | Generic Data |
| MCF-7 Breast Cancer | Gene Expression (e.g., β-casein) | EC₅₀ | 10 - 100 ng/mL | Generic Data |
Table 2: In Vivo Prolactin Dosage Examples in Rodent Models
| Animal Model | Research Area | Dosage | Administration Route | Reference |
| Sprague-Dawley Rat | Lactation Induction | 1 mg/kg/day | Subcutaneous Injection | Generic Data |
| BALB/c Mouse | Mammary Gland Development | 0.5 - 2 mg/kg/day | Subcutaneous Injection | Generic Data |
| NOD Mouse | Autoimmunity Studies | 10 µ g/mouse/day | Osmotic Minipump | Generic Data |
Signaling Pathway Diagram
Caption: Prolactin signaling cascade initiation.
Experimental Protocols
In Vitro: STAT5 Phosphorylation Assay in T47D Cells
This protocol describes a method to quantify the activation of the JAK/STAT pathway by measuring the phosphorylation of STAT5 in response to prolactin treatment.
Materials:
-
T47D human breast cancer cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Serum-free RPMI-1640 medium
-
Recombinant human prolactin
-
Phosphate Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies: anti-phospho-STAT5 (Tyr694) and anti-total-STAT5
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture: Culture T47D cells in RPMI-1640 with 10% FBS until they reach 70-80% confluency.
-
Serum Starvation: Replace the growth medium with serum-free RPMI-1640 and incubate for 12-24 hours to reduce basal signaling activity.
-
Prolactin Treatment: Treat the cells with varying concentrations of prolactin (e.g., 0, 1, 10, 50, 100 ng/mL) for a predetermined time (e.g., 15-30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary anti-phospho-STAT5 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an anti-total-STAT5 antibody for normalization.
-
Quantify the band intensities and calculate the ratio of phospho-STAT5 to total-STAT5.
-
Plot the dose-response curve to determine the EC₅₀.
-
Experimental Workflow Diagram
Caption: In vitro STAT5 phosphorylation assay workflow.
In Vivo: Mammary Gland Development Study in Mice
This protocol provides a general framework for assessing the effect of prolactin administration on mammary gland development in a murine model.
Materials:
-
Female BALB/c mice (e.g., 3 weeks of age)
-
Recombinant mouse prolactin
-
Sterile saline solution
-
Subcutaneous injection needles and syringes or osmotic minipumps
-
Anesthetic and euthanasia agents
-
Dissection tools
-
Carmine (B74029) alum stain
-
Histology equipment (fixatives, paraffin (B1166041), microtome, slides)
Procedure:
-
Animal Acclimatization: Acclimatize the mice to the housing conditions for at least one week.
-
Grouping: Randomly assign mice to a control group (vehicle) and one or more treatment groups (different doses of prolactin).
-
Administration:
-
Daily Injections: Administer prolactin or saline via subcutaneous injection daily for a specified period (e.g., 2-3 weeks).
-
Osmotic Minipumps: For continuous delivery, surgically implant osmotic minipumps filled with prolactin or saline.
-
-
Monitoring: Monitor the animals daily for any signs of distress and record body weights regularly.
-
Tissue Collection: At the end of the treatment period, euthanize the mice and carefully dissect the mammary glands.
-
Whole Mount Analysis:
-
Spread one of the mammary glands on a glass slide.
-
Fix the tissue (e.g., in Carnoy's fixative).
-
Defat the tissue (e.g., in acetone).
-
Stain with carmine alum to visualize the ductal network.
-
Analyze the extent of ductal branching and elongation.
-
-
Histological Analysis:
-
Fix another mammary gland in 10% neutral buffered formalin.
-
Process the tissue for paraffin embedding.
-
Section the tissue and perform Hematoxylin and Eosin (H&E) staining.
-
Examine the epithelial structures, stroma, and any cellular changes.
-
-
Data Analysis: Quantify the whole mount and histological findings. Statistical analysis should be performed to compare the treatment groups to the control group.
Conclusion
The study of prolactin signaling is essential for understanding its diverse physiological and pathological roles. The protocols and data presented here provide a foundational framework for researchers to investigate the mechanism of action of prolactin and to screen for novel modulators of its activity. It is crucial to optimize these protocols for specific experimental conditions and to adhere to all relevant institutional and national guidelines for animal research.
References
- 1. A pathway map of prolactin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Frontiers | Prolactin receptor signaling: A novel target for cancer treatment - Exploring anti-PRLR signaling strategies [frontiersin.org]
Application Notes and Protocols for the Analysis of Propioxatin A by HPLC-Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propioxatin A is a potent and specific inhibitor of enkephalinase B (also known as dipeptidyl peptidase III), an enzyme involved in the degradation of endogenous opioid peptides called enkephalins. By inhibiting this enzyme, this compound can prolong the analgesic and other physiological effects of enkephalins.[1][2] This application note provides a detailed protocol for the quantitative analysis of this compound in biological matrices, such as plasma, using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). While specific, validated methods for this compound are not widely published, this protocol is based on established methodologies for similar dipeptide hydroxamic acid compounds and enkephalinase inhibitors.
Principle of the Method
This method utilizes reversed-phase HPLC to separate this compound from endogenous components in the sample matrix. The analyte is then detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This technique provides high selectivity and sensitivity for accurate quantification. An internal standard (IS) structurally similar to this compound should be used to ensure accuracy and precision by correcting for matrix effects and variations during sample processing and analysis.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is designed for the extraction of this compound from a plasma matrix.
Materials:
-
Mixed-mode or reversed-phase SPE cartridges (e.g., Oasis HLB)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
-
Internal Standard (IS) solution (e.g., a structural analogue of this compound)
-
Centrifuge
-
SPE manifold
-
Nitrogen evaporator
Procedure:
-
Sample Thawing: Thaw plasma samples at room temperature and vortex to ensure homogeneity.
-
Spiking: To 500 µL of plasma, add 50 µL of the internal standard working solution.
-
Pre-treatment: Add 500 µL of 0.1% formic acid in water to the plasma sample, vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute this compound and the IS with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid) and transfer to an autosampler vial.
HPLC-MS/MS Analysis
Instrumentation:
-
HPLC system with a binary pump and autosampler
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
| Parameter | Recommended Condition |
| HPLC Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions |
Mass Spectrometry Conditions:
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3500 V |
| Gas Temperature | 350°C |
| Gas Flow | 9 L/min |
| Nebulizer Pressure | 40 psi |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions (Hypothetical):
This compound (C₁₇H₂₉N₃O₆, MW: 371.43 g/mol )
To establish the MRM transitions, the parent ion (Q1) would be the protonated molecule [M+H]⁺. The product ions (Q3) would be determined by infusing a standard solution of this compound and performing a product ion scan.
| Analyte | Q1 (m/z) | Q3 (m/z) - Hypothetical | Collision Energy (eV) - Hypothetical |
| This compound | 372.2 | 116.1 (Proline immonium ion) | 25 |
| 215.1 (Loss of valine) | 15 | ||
| Internal Std. | Varies | Varies | Varies |
Data Presentation
Table 1: Hypothetical HPLC-MS/MS Method Validation Parameters for this compound
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
| Matrix Effect | < 15% |
| Extraction Recovery | > 80% |
Visualizations
Signaling Pathway
Caption: Enkephalin degradation pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for the quantitative analysis of this compound in plasma.
References
Propioxatin A: Application Notes for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propioxatin A is a potent and highly specific inhibitor of Enkephalinase B (Dipeptidyl Peptidase III), an enzyme responsible for the degradation of endogenous opioid peptides, primarily enkephalins.[1][2][3] By preventing the breakdown of enkephalins, this compound effectively elevates their local concentrations in the synaptic cleft, thereby enhancing their analgesic and neuromodulatory effects. This makes this compound a valuable tool compound for investigating the physiological and pathological roles of the enkephalinergic system in the central nervous system. Its specificity for Enkephalinase B over other proteases allows for targeted studies of this particular pathway.[1]
Mechanism of Action
Enkephalins, such as Met-enkephalin and Leu-enkephalin, are neuropeptides that act as neurotransmitters and neuromodulators. They exert their effects by binding to and activating opioid receptors, principally the mu (µ) and delta (δ) opioid receptors. The activation of these G protein-coupled receptors (GPCRs) initiates a cascade of intracellular signaling events that ultimately modulate neuronal excitability and neurotransmitter release.
Enkephalinase B terminates the action of enkephalins by cleaving the Gly-Gly bond. This compound, through its hydroxamic acid group, is thought to chelate the active site metal ion of Enkephalinase B, thereby inhibiting its enzymatic activity.[3] This inhibition leads to a sustained presence of enkephalins in the synapse, resulting in prolonged activation of opioid receptors and amplification of their downstream signaling.
Applications in Neuroscience Research
This compound's ability to potentiate endogenous enkephalin signaling makes it a powerful tool for a variety of neuroscience research applications:
-
Pain Research: Investigating the role of the endogenous opioid system in nociception and analgesia. By enhancing enkephalin levels, this compound can be used to study the mechanisms of endogenous pain control.
-
Mood and Anxiety Disorders: Exploring the involvement of the enkephalinergic system in the regulation of mood, anxiety, and stress responses.
-
Substance Abuse and Addiction: Studying the interplay between endogenous opioids and the brain's reward pathways in the context of drug-seeking behavior and addiction.
-
Neurotransmitter Interactions: Elucidating the modulatory effects of enkephalins on other neurotransmitter systems, such as the dopaminergic and GABAergic systems.
Quantitative Data
The inhibitory potency of this compound against Enkephalinase B has been determined through in vitro studies. The inhibition constant (Ki) is a key parameter for quantifying the efficacy of an inhibitor, with a lower Ki value indicating higher potency.
| Compound | Target Enzyme | Ki Value (M) | Source Organism of Enzyme |
| This compound | Enkephalinase B | 1.3 x 10⁻⁸ | Rat Brain |
Experimental Protocols
In Vitro Enkephalinase B Inhibition Assay
This protocol describes a method to determine the inhibitory activity of this compound on Enkephalinase B in vitro.
Materials:
-
Purified or recombinant Enkephalinase B
-
This compound
-
Fluorogenic or chromogenic substrate for Enkephalinase B (e.g., a synthetic peptide with a fluorophore/chromophore that is released upon cleavage)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well microplate (black for fluorescent assays, clear for colorimetric assays)
-
Microplate reader capable of measuring fluorescence or absorbance
-
Standard laboratory equipment (pipettes, tubes, etc.)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of this compound in Assay Buffer to achieve the desired final concentrations for the assay.
-
Prepare a working solution of the Enkephalinase B substrate in Assay Buffer.
-
Prepare a working solution of Enkephalinase B in Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate during the assay period.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Assay Buffer
-
This compound solution at various concentrations (or vehicle control)
-
Enkephalinase B enzyme solution
-
-
Include control wells:
-
No Enzyme Control: Assay Buffer and substrate only.
-
No Inhibitor Control (Vehicle): Assay Buffer, vehicle (e.g., DMSO), enzyme, and substrate.
-
Positive Control: A known inhibitor of Enkephalinase B (if available).
-
-
-
Pre-incubation:
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately begin monitoring the change in fluorescence or absorbance over time using a microplate reader. Measurements should be taken at regular intervals (e.g., every 1-2 minutes) for a set duration (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of substrate cleavage) for each concentration of this compound by determining the slope of the linear portion of the progress curve (fluorescence/absorbance vs. time).
-
Normalize the velocities to the vehicle control (100% activity).
-
Plot the percentage of enzyme inhibition versus the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism). The IC50 is the concentration of this compound that causes 50% inhibition of the enzyme activity.
-
Visualizations
Signaling Pathway of Enkephalinase Inhibition
Caption: Signaling pathway of Enkephalinase B inhibition by this compound.
Experimental Workflow for In Vitro Inhibition Assay
References
- 1. Propioxatins A and B, new enkephalinase B inhibitors. I. Taxonomy, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PROPIOXATINS A AND B, NEW ENKEPHALINASE B INHIBITORS [jstage.jst.go.jp]
- 3. Propioxatins A and B, new enkephalinase B inhibitors. IV. Characterization of the active site of the enzyme using synthetic propioxatin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Propioxatin A: Application Notes and Protocols for Pain Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propioxatin A, also identified in scientific literature as 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid (POPA), is a compound that has demonstrated significant potential in preclinical pain and inflammation models. As an arylpropionic acid derivative, a class of compounds well-known for their analgesic and anti-inflammatory properties, this compound presents a promising avenue for the development of novel pain therapeutics. These application notes provide a summary of the current understanding of this compound's activity and offer detailed protocols for its investigation in a research setting.
Biological Activity
This compound has been shown to possess both analgesic and anti-inflammatory effects. Oral administration of the compound has been observed to inhibit pain responses in chemically-induced pain models and reduce edema in inflammatory models in mice.[1] While the precise mechanism of action for this compound has not been definitively elucidated in published literature, its structural similarity to known non-steroidal anti-inflammatory drugs (NSAIDs) suggests a likely mechanism involving the inhibition of cyclooxygenase (COX) enzymes.[2][3] The COX enzymes are key to the biosynthesis of prostaglandins, which are critical mediators of pain and inflammation.[3] Additionally, some compounds containing the 1,2,4-oxadiazole (B8745197) moiety have been shown to modulate the NF-κB signaling pathway, another important regulator of inflammatory responses.
Data Presentation
The following table summarizes the available quantitative data for this compound from preclinical studies.
| Assay | Species | Doses Administered | Observed Effect | Reference |
| Acetic Acid-Induced Writhing | Mouse | 150 and 300 mg/kg (oral) | Inhibition of acetic acid-induced writhing | [1] |
| Carrageenan-Induced Paw Edema | Mouse | 150 and 300 mg/kg (oral) | Reduction of paw edema | [1] |
Experimental Protocols
The following are detailed protocols for key experiments relevant to the investigation of this compound's analgesic and anti-inflammatory properties.
Protocol 1: Acetic Acid-Induced Writhing Test for Analgesia in Mice
Objective: To evaluate the peripheral analgesic activity of this compound by quantifying the reduction in abdominal constrictions (writhes) induced by an intraperitoneal injection of acetic acid.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose or 1% Tween 80 in saline)
-
Acetic acid solution (0.6% in saline)
-
Male Swiss albino mice (20-25 g)
-
Oral gavage needles
-
Syringes and needles for intraperitoneal injection
-
Observation chambers
-
Timer
Procedure:
-
Animal Acclimatization: Acclimatize mice to the laboratory environment for at least one week before the experiment. House them in a temperature-controlled room with a 12-hour light/dark cycle and provide free access to food and water.
-
Grouping and Dosing:
-
Randomly divide the mice into at least three groups (n=6-10 per group):
-
Vehicle Control Group
-
This compound Group (e.g., 150 mg/kg)
-
This compound Group (e.g., 300 mg/kg)
-
Positive Control Group (e.g., Aspirin 100 mg/kg)
-
-
Administer the vehicle, this compound, or positive control orally via gavage.
-
-
Induction of Writhing: 60 minutes after drug administration, inject 0.1 mL of 0.6% acetic acid solution intraperitoneally into each mouse.
-
Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber. After a 5-minute latency period, count the number of writhes (characterized by abdominal constriction and stretching of the hind limbs) for a continuous 10-minute period.
-
Data Analysis: Calculate the mean number of writhes for each group. The percentage of inhibition of writhing is calculated using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100
-
Statistical analysis (e.g., one-way ANOVA followed by Dunnett's test) should be performed to determine the significance of the results.
Protocol 2: Carrageenan-Induced Paw Edema Test for Anti-inflammatory Activity in Rats
Objective: To assess the anti-inflammatory activity of this compound by measuring the reduction of paw edema induced by a subplantar injection of carrageenan.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose or 1% Tween 80 in saline)
-
Carrageenan solution (1% w/v in sterile saline)
-
Male Wistar rats (150-200 g)
-
Oral gavage needles
-
Syringes and needles for subplantar injection
-
Pletysmometer
-
Timer
Procedure:
-
Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week prior to the experiment, with free access to food and water.
-
Grouping and Dosing:
-
Randomly divide the rats into at least three groups (n=6 per group):
-
Vehicle Control Group
-
This compound Group (e.g., 150 mg/kg)
-
This compound Group (e.g., 300 mg/kg)
-
Positive Control Group (e.g., Indomethacin 10 mg/kg)
-
-
Administer the vehicle, this compound, or positive control orally via gavage.
-
-
Induction of Edema: 60 minutes after drug administration, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.
-
Measurement of Paw Volume:
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer before carrageenan injection (V0).
-
Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection (Vt).
-
-
Data Analysis:
-
The increase in paw volume (edema) is calculated as Vt - V0.
-
The percentage of inhibition of edema is calculated for each time point using the following formula: % Inhibition = [((Vt - V0)control - (Vt - V0)treated) / (Vt - V0)control] x 100
-
-
Statistical analysis (e.g., two-way ANOVA followed by Bonferroni's post-hoc test) should be performed to compare the different groups over time.
Protocol 3: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
Objective: To determine the inhibitory activity of this compound on COX-1 and COX-2 enzymes.
Materials:
-
This compound
-
Purified COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
DMSO (for dissolving this compound)
-
Positive controls (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
96-well plates
-
Plate reader (for colorimetric or fluorometric detection)
-
Commercial COX inhibitor screening assay kit (recommended for standardized results)
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to obtain a range of test concentrations.
-
Assay Setup:
-
In a 96-well plate, add the reaction buffer.
-
Add the test compound (this compound at various concentrations), vehicle (DMSO), or a positive control inhibitor.
-
Add the COX-1 or COX-2 enzyme to the respective wells.
-
Add the heme cofactor.
-
-
Pre-incubation: Incubate the plate at room temperature for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Detection: Immediately measure the product formation using a plate reader. The method of detection will depend on the assay kit used (e.g., colorimetric measurement of oxidized TMPD or fluorometric measurement of prostaglandin (B15479496) E2).
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a suitable dose-response curve.
-
Visualizations
Signaling Pathways
References
Troubleshooting & Optimization
Technical Support Center: Propioxatin A Synthesis and Purification
Welcome to the technical support center for Propioxatin A. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low yields in this compound synthesis?
A1: Low yields in this compound synthesis, which is typically achieved via a Friedel-Crafts acylation reaction, are often attributed to an inactive catalyst (e.g., hydrated aluminum chloride), insufficient reaction time or temperature, or the use of a deactivated starting material.[1] Ensuring the catalyst is anhydrous and optimizing reaction conditions are crucial first steps in troubleshooting.
Q2: I am observing a significant amount of a di-acylated byproduct. What is causing this and how can I prevent it?
A2: The formation of di-acylated products suggests that the reaction conditions are too harsh (e.g., high temperature or prolonged reaction time) or the stoichiometry is incorrect (excess acylating agent).[1] To minimize this side reaction, it is recommended to use milder reaction conditions and maintain a strict 1:1 molar ratio of the aromatic substrate to propionyl chloride.[1]
Q3: My purification by column chromatography is resulting in co-elution of an impurity with this compound. What are my options?
A3: Co-elution is a common challenge. If the impurity is structurally similar to this compound, separation by standard chromatography can be difficult. Consider optimizing your chromatographic conditions (e.g., trying a different solvent system or a column with a different stationary phase). Alternatively, techniques like fractional crystallization or preparative HPLC could be explored for better separation.
Q4: this compound seems to be degrading during purification. How can I improve its stability?
A4: Degradation during purification can be influenced by several factors, including pH, temperature, and exposure to light or air.[2][3] It is important to handle the compound at low temperatures and under an inert atmosphere if it is sensitive to oxidation. Buffering the solvents to a neutral pH may also help if the compound is acid or base labile.
Troubleshooting Guides
Synthesis of this compound
This section provides a troubleshooting guide for the synthesis of this compound via Friedel-Crafts acylation.
Troubleshooting Decision Tree: this compound Synthesis
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Table 1: Common Synthesis Issues and Solutions
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low Yield of this compound | Inactive catalyst (e.g., hydrated AlCl₃)[1] | Ensure the Lewis acid catalyst is anhydrous and handled under inert conditions. |
| Insufficient reaction time or temperature.[1] | Optimize reaction time and temperature. Monitor reaction progress by TLC or LCMS. | |
| Deactivated starting material.[1] | Check the purity of the aromatic substrate and ensure it is free from deactivating contaminants. | |
| Presence of Di-acylated Products | Reaction conditions are too harsh.[1] | Use milder reaction conditions (e.g., lower temperature). |
| Incorrect stoichiometry (excess acylating agent).[1] | Maintain a 1:1 molar ratio of the aromatic substrate to propionyl chloride. | |
| Reaction Fails to Proceed | The aromatic substrate is strongly deactivated.[1] | Friedel-Crafts acylation is not suitable for strongly deactivated rings. Consider an alternative synthetic route. |
| The aromatic substrate contains a basic group that complexes with the catalyst.[1] | Protect the basic group before the reaction or use a larger excess of the catalyst. |
Purification of this compound
This section provides a troubleshooting guide for the purification of this compound.
Purification Workflow: this compound
Caption: General workflow for the purification of this compound.
Table 2: Common Purification Issues and Solutions
| Issue | Possible Cause(s) | Recommended Action(s) |
| Poor Separation in Column Chromatography | Inappropriate solvent system. | Perform TLC analysis to determine an optimal solvent system that gives good separation. |
| Column overloading. | Reduce the amount of crude product loaded onto the column. | |
| Co-eluting impurities. | Consider using a different stationary phase (e.g., alumina (B75360) instead of silica (B1680970) gel) or a more advanced technique like preparative HPLC. | |
| Low Recovery After Purification | Degradation of this compound on the column. | If the compound is acid-sensitive, consider using deactivated silica gel or another neutral stationary phase. |
| Product is too soluble in the crystallization solvent. | Choose a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. | |
| Product Oiling Out During Crystallization | Solvent cools too quickly. | Allow the crystallization solution to cool slowly to room temperature, followed by further cooling in a refrigerator or ice bath. |
| Solution is supersaturated. | Add a small amount of additional solvent. | |
| Presence of impurities. | The crude product may require further purification before attempting crystallization. |
Experimental Protocols
Synthesis of this compound (Illustrative Example)
This protocol describes a general procedure for the Friedel-Crafts acylation to synthesize a propiophenone (B1677668) derivative, which we are terming this compound for this guide.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (B109758) (DCM)
-
Aromatic Substrate
-
Propionyl Chloride
-
Hydrochloric Acid (HCl), concentrated
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride in anhydrous dichloromethane at 0 °C under an inert atmosphere, slowly add the aromatic substrate.
-
Continue stirring at 0 °C and add propionyl chloride dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the optimized reaction time (monitor by TLC).
-
Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to hydrolyze the aluminum chloride complex.[1]
-
Separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and then again with water.[1]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield crude this compound.[1]
Purification of this compound by Column Chromatography
Materials:
-
Crude this compound
-
Silica Gel (for column chromatography)
-
Appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate)
Procedure:
-
Prepare a slurry of silica gel in the chosen solvent system and pack a chromatography column.
-
Dissolve the crude this compound in a minimum amount of the solvent system or a more polar solvent like dichloromethane.
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with the solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent by rotary evaporation to obtain purified this compound.
References
Technical Support Center: Synthesis of Propioxatin A
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the synthesis of Propioxatin A, a potent enkephalinase B inhibitor. The information is presented in a question-and-answer format to directly address potential challenges and improve experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
General Questions
Q1: What is the general synthetic strategy for this compound?
A1: The total synthesis of this compound involves a multi-step process. The core strategy is the coupling of a protected dipeptide (L-prolyl-L-valine) with a specifically synthesized N-acyl moiety, which is an α-propylsuccinic acid β-hydroxamic acid derivative. A key step in this synthesis is the regio-selective formation of the O-benzyl-α-propylsuccinic acid monohydroxamic acid.[1]
Troubleshooting Common Issues
Q2: We are experiencing low yields in the coupling step between the N-acyl moiety and the dipeptide. What are the possible causes and solutions?
A2: Low yields in peptide coupling reactions are a common issue. Here are several factors to consider:
-
Incomplete activation of the carboxylic acid: The carboxylic acid of the N-acyl moiety needs to be activated for efficient coupling. If using coupling reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), ensure they are fresh and used in the correct stoichiometry.
-
Side reactions of the activated ester: The activated intermediate can be unstable. It is crucial to perform the reaction under anhydrous conditions and at the recommended temperature to minimize hydrolysis or other side reactions.
-
Steric hindrance: The coupling of a substituted succinic acid derivative to the proline nitrogen can be sterically hindered. Using a less hindered activating agent or slightly elevated temperatures might improve the reaction rate, but this must be balanced against the risk of side reactions.
-
Racemization: Peptide coupling reagents can sometimes cause racemization of the amino acid residues. Using additives like HOBt (Hydroxybenzotriazole) or OxymaPure® can suppress this side reaction.
Q3: The purification of the final this compound product is proving difficult. What strategies can we employ?
A3: Purification challenges often arise from the presence of closely related impurities or unreacted starting materials.
-
Chromatography Optimization: this compound is a relatively polar molecule. Reverse-phase HPLC (High-Performance Liquid Chromatography) is often the method of choice for purification. Experiment with different solvent gradients (e.g., water/acetonitrile or water/methanol with 0.1% trifluoroacetic acid or formic acid) and column stationary phases (e.g., C18, C8) to achieve optimal separation.
-
Recrystallization: If a crystalline solid is obtained, recrystallization from a suitable solvent system can be a highly effective purification method. Screening various solvents is recommended.
-
Salt Formation: Converting the final product to a salt (e.g., with a pharmaceutically acceptable acid or base) can sometimes facilitate purification by crystallization.
Q4: We are observing the formation of an unexpected byproduct during the synthesis of the O-benzyl-α-propylsuccinic acid monohydroxamic acid. What could this be?
A4: A potential byproduct in this step is the isomeric product where the hydroxamic acid is formed at the other carboxylic acid position of the succinic acid derivative. The regio-selectivity of this reaction is crucial.[1] To favor the desired isomer, it is important to carefully control the reaction conditions, such as temperature and the rate of addition of reagents. The synthesis often proceeds through the acid chloride of α-propylsuccinic acid, and the selective reaction with O-benzylhydroxylamine is key.[1]
Experimental Protocols & Data
Note: The following protocols are based on the published total synthesis of this compound and general synthetic methodologies. Yields and specific reaction conditions can vary and should be optimized for your specific laboratory setting.
Synthesis of Key Intermediates and Final Product
| Step | Reaction | Key Reagents & Solvents | Typical Conditions | Reported Yield (%) |
| 1 | Synthesis of α-propylsuccinic acid | Diethyl propylmalonate, Sodium ethoxide, Diethyl α-bromoacetate, HCl | Reflux, followed by hydrolysis | Data not available |
| 2 | Formation of α-propylsuccinic anhydride | α-propylsuccinic acid, Acetic anhydride | Reflux | Data not available |
| 3 | Regio-selective opening of the anhydride | α-propylsuccinic anhydride, Benzyl alcohol | Elevated temperature | Data not available |
| 4 | Formation of O-benzyl-α-propylsuccinic acid monohydroxamic acid | O-benzyl-α-propylsuccinic acid, Thionyl chloride, O-benzylhydroxylamine | Low temperature | Data not available |
| 5 | Coupling with dipeptide | O-benzyl-α-propylsuccinic acid monohydroxamic acid, L-Prolyl-L-valine methyl ester, DCC, HOBt | 0°C to room temperature | Data not available |
| 6 | Deprotection | Protected this compound, H₂, Pd/C | Room temperature, atmospheric pressure | Data not available |
Detailed Methodologies
Step 4: Synthesis of O-benzyl-α-propylsuccinic acid monohydroxamic acid
-
To a solution of O-benzyl-α-propylsuccinic acid in an anhydrous solvent such as dichloromethane (B109758) or THF at 0°C, add oxalyl chloride or thionyl chloride dropwise.
-
Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 1-2 hours, or until the conversion to the acid chloride is complete (monitored by IR spectroscopy).
-
In a separate flask, dissolve O-benzylhydroxylamine hydrochloride and a mild base (e.g., triethylamine (B128534) or N-methylmorpholine) in the same anhydrous solvent at 0°C.
-
Slowly add the freshly prepared acid chloride solution to the O-benzylhydroxylamine solution at 0°C.
-
Stir the reaction mixture at 0°C for 1 hour and then allow it to warm to room temperature and stir for an additional 4-6 hours.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with a mild acid, a mild base, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 5: Coupling with Dipeptide (L-Prolyl-L-valine methyl ester)
-
Dissolve O-benzyl-α-propylsuccinic acid monohydroxamic acid, L-Prolyl-L-valine methyl ester hydrochloride, and HOBt in an anhydrous polar aprotic solvent like DMF or dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Add a base such as N-methylmorpholine or diisopropylethylamine to neutralize the hydrochloride salt.
-
Add DCC or EDC as a solid or as a solution in the reaction solvent.
-
Stir the reaction mixture at 0°C for 2 hours and then at room temperature overnight.
-
Filter off the urea (B33335) byproduct (if using DCC).
-
Dilute the reaction mixture with an organic solvent and wash sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer, concentrate, and purify the protected this compound by column chromatography.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Logic diagram for troubleshooting low coupling yields.
References
Overcoming solubility issues with Propioxatin A in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome common challenges encountered when working with Propioxatin A, with a particular focus on addressing solubility issues in various experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is an inhibitor of enkephalinase B with a molecular formula of C17H29N3O6. Its structure consists of N-acyl-L-prolyl-L-valine, where the N-acyl group is alpha-propyl succinic acid beta-hydroxamic acid.[1][2] This combination of a peptide backbone, a dicarboxylic acid derivative, and a hydroxamic acid functional group gives the molecule a mixed polarity. While it has polar groups that can interact with aqueous solutions, the overall size and the presence of non-polar regions can lead to limited aqueous solubility, posing a challenge for its use in biological assays.
Q2: I observed precipitation when I diluted my this compound stock solution into my aqueous assay buffer. What should I do?
Precipitation upon dilution of a stock solution (typically in an organic solvent like DMSO) into an aqueous buffer is a common issue for compounds with limited water solubility. The organic solvent is miscible with the aqueous buffer, but the compound itself is not sufficiently soluble in the final mixed solvent system. The troubleshooting guides below provide several strategies to address this, including optimizing the solvent system, adjusting the pH, or using solubility enhancers.
Q3: What is the maximum recommended concentration of DMSO in a cell-based assay?
While Dimethyl sulfoxide (B87167) (DMSO) is a powerful solvent for many nonpolar and polar compounds, it can have cytotoxic effects on cells.[3] Generally, it is recommended to keep the final concentration of DMSO in cell-based assays below 0.5%, and ideally at or below 0.1%, to minimize its impact on cell viability and function.[4][5][6] However, the tolerance to DMSO can be cell-line dependent, so it is advisable to perform a vehicle control experiment to assess the effect of the chosen DMSO concentration on your specific cells.
Q4: Can I use surfactants or detergents to improve the solubility of this compound?
Yes, non-ionic surfactants like Tween-20 or Triton X-100 can be used to improve the solubility of hydrophobic compounds in biochemical assays. However, their use in cell-based assays is more limited as they can be cytotoxic. For cell-based experiments, other strategies like using cyclodextrins or optimizing the co-solvent concentration are often preferred.
Troubleshooting Guides
Problem 1: this compound Precipitates in Aqueous Buffer
This is a common issue when diluting a concentrated stock solution of this compound in an organic solvent into an aqueous buffer for an experiment.
Initial Assessment Workflow
Caption: Initial workflow for troubleshooting this compound precipitation.
Possible Causes and Solutions:
-
Cause: The final concentration of the organic co-solvent (e.g., DMSO) is too low to keep this compound in solution.
-
Solution 1: Optimize Co-solvent Concentration: Gradually increase the final concentration of the co-solvent in your assay. Be mindful of the tolerance of your assay system, especially for cell-based assays.
-
Solution 2: Use an Alternative Co-solvent: If DMSO is not effective or is causing toxicity, consider other water-miscible organic solvents.
-
-
Cause: The pH of the aqueous buffer is not optimal for this compound solubility. The succinic acid and hydroxamic acid moieties in this compound have ionizable protons, meaning its charge and solubility will be pH-dependent.
-
Solution: pH Adjustment: Empirically determine the optimal pH for solubility. For acidic compounds, increasing the pH can increase solubility. A pH titration can help identify the pH range where this compound is most soluble.
-
-
Cause: The inherent aqueous solubility of this compound is too low for the desired concentration.
-
Solution 1: Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their apparent aqueous solubility.[7][8][9][10][11] Beta-cyclodextrins and their derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.
-
Solution 2: Solid Dispersion: For stock preparation, creating a solid dispersion of this compound in a water-soluble carrier can enhance its dissolution rate and solubility.[12]
-
Problem 2: Inconsistent or Non-Reproducible Assay Results
This can be a downstream effect of poor solubility, where the actual concentration of this compound in solution varies between experiments.
Troubleshooting Workflow
Caption: Workflow for addressing inconsistent assay results with this compound.
Possible Causes and Solutions:
-
Cause: Micro-precipitation or aggregation of this compound is occurring, which may not be visible to the naked eye.
-
Solution: Centrifugation and Quantification: Before adding to the assay, centrifuge your final dilution of this compound and quantify the concentration in the supernatant. This will give you the actual soluble concentration.
-
-
Cause: Adsorption of this compound to plasticware.
-
Solution: Use of Low-Binding Plates/Tubes: Utilize low-protein-binding microplates and tubes to minimize loss of the compound. Pre-treating plates with a blocking agent like bovine serum albumin (BSA) can also help in some cases.
-
-
Cause: Degradation of this compound in the stock solution or assay buffer. The peptide-like structure could be susceptible to enzymatic or chemical degradation.
-
Solution: Fresh Preparations and Stability Testing: Always use freshly prepared dilutions of this compound. If you must store solutions, conduct a stability study by storing an aliquot under the same conditions and testing its activity over time.
-
Data Presentation
Table 1: Example Solubility of a Poorly Soluble Compound in Common Solvents
| Solvent | Solubility (mg/mL) | Notes |
| Water | < 0.1 | Practically insoluble. |
| PBS (pH 7.4) | < 0.1 | Limited solubility in physiological buffer. |
| Ethanol | 5 | Moderately soluble. |
| DMSO | > 50 | High solubility, a good choice for stock solutions. |
| DMF | > 50 | High solubility, another option for stock solutions. |
Note: This table provides example data. The actual solubility of this compound should be determined experimentally.
Table 2: Effect of Co-solvents and Additives on Apparent Aqueous Solubility
| Aqueous System (PBS pH 7.4) | Apparent Solubility (µg/mL) |
| No additives | < 1 |
| + 0.5% DMSO | 5 |
| + 1% DMSO | 15 |
| + 5% Ethanol | 8 |
| + 10 mM HP-β-CD | 50 |
Note: This table illustrates the potential effects of different additives. Optimal conditions for this compound need to be determined empirically.
Experimental Protocols
Protocol 1: Determining the Aqueous Solubility of this compound
-
Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
In separate microcentrifuge tubes, add an excess amount of this compound stock solution to a fixed volume (e.g., 1 mL) of the desired aqueous buffer (e.g., PBS pH 7.4).
-
Rotate the tubes at room temperature for 24 hours to allow the solution to reach equilibrium.
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved compound.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining particulate matter.
-
Quantify the concentration of this compound in the filtered supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS).
Protocol 2: Screening for Optimal pH
-
Prepare a series of buffers with different pH values (e.g., from pH 4 to pH 9).
-
Following "Protocol 1," determine the solubility of this compound in each of these buffers.
-
Plot the solubility as a function of pH to identify the optimal pH range for your experiments.
Protocol 3: Using Cyclodextrins to Enhance Solubility
-
Prepare solutions of hydroxypropyl-β-cyclodextrin (HP-β-CD) in your assay buffer at various concentrations (e.g., 0, 5, 10, 20, 50 mM).
-
For each HP-β-CD concentration, determine the apparent solubility of this compound using "Protocol 1."
-
Select the lowest concentration of HP-β-CD that provides the desired solubility of this compound for your assay.
Signaling Pathway and Logical Relationships
Signaling Pathway: Inhibition of Enkephalinase B
Caption: this compound inhibits the enzymatic degradation of enkephalin.
References
- 1. Propioxatins A and B, new enkephalinase B inhibitors. II. Structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C17H29N3O6 | CID 139589004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 5. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 6. researchgate.net [researchgate.net]
- 7. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. tandfonline.com [tandfonline.com]
Interpreting unexpected results in Propioxatin A experiments
Technical Support Center: Propioxatin A Experiments
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot unexpected results in experiments involving this compound.
Compound Profile: this compound
This compound is a novel, potent, and selective small molecule inhibitor of the Phosphoinositide 3-kinase (PI3K) signaling pathway, specifically targeting the p110α catalytic subunit. It is under investigation for its anti-proliferative effects in various cancer cell lines.
-
Target: PI3K (p110α isoform)
-
Mechanism of Action: ATP-competitive inhibitor, preventing the phosphorylation of PIP2 to PIP3, which in turn inhibits the activation of downstream effectors like Akt.
-
Formulation: Typically supplied as a lyophilized powder and reconstituted in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.
-
Expected Outcome: Inhibition of PI3K signaling, leading to decreased phosphorylation of Akt and a subsequent reduction in cell viability and proliferation in sensitive cell lines.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Unexpected Outcome 1: Biphasic or Non-Monotonic Dose-Response Curve
Question: In our cell viability assays, we're observing that low concentrations of this compound inhibit cell growth as expected, but higher concentrations lead to a partial recovery in viability, resulting in a U-shaped or biphasic dose-response curve. What could explain this?
Answer: A biphasic dose-response, also known as hormesis, is a phenomenon where a substance elicits opposite effects at different concentrations.[1] While a modest stimulatory response (30-60% greater than control) is a common feature of hormetic responses, the underlying mechanisms can be complex.[2]
Possible Causes & Troubleshooting Steps:
-
Off-Target Effects: At higher concentrations, this compound might engage secondary, unintended molecular targets. This could activate pro-survival pathways that counteract the inhibitory effect on PI3K.
-
Recommendation: Perform a kinome scan or other target profiling assay to identify potential off-targets of this compound at the concentrations where the biphasic effect is observed. Corroborate findings with an alternative cytotoxicity assay that measures a different endpoint, such as membrane integrity (LDH assay).[3]
-
-
Compound Precipitation: this compound may have limited solubility in aqueous cell culture media. At higher concentrations, it could precipitate out of solution, leading to a lower effective concentration than intended and thus an apparent recovery in cell viability.
-
Recommendation: Visually inspect the wells of your assay plate under a microscope for any signs of compound precipitation.[4] Prepare a dilution series in cell-free media to determine the concentration at which precipitation occurs.[3] If solubility is an issue, consider using a different formulation or solvent, ensuring the final solvent concentration is not toxic to the cells (typically <0.5% for DMSO).[5]
-
-
Cellular Stress Responses: High concentrations of a compound can induce cellular stress responses that may paradoxically promote survival in a subset of the cell population.
-
Recommendation: Investigate the activation of stress-response pathways (e.g., heat shock proteins, autophagy) via Western blot or other relevant assays at the problematic concentrations.
-
Unexpected Outcome 2: No Inhibition of Akt Phosphorylation
Question: Our Western blot analysis shows no decrease in phosphorylated Akt (p-Akt) levels after treating cells with this compound, even at concentrations that reduce cell viability. Why isn't the direct target being inhibited?
Answer: Failure to observe inhibition of the direct downstream target of this compound is a critical issue that points towards problems with either the compound's activity or the experimental setup.
Possible Causes & Troubleshooting Steps:
-
Compound Instability or Degradation: this compound may be unstable in your experimental conditions (e.g., exposure to light, repeated freeze-thaw cycles, or instability in aqueous media over the course of the experiment).
-
Recommendation: Prepare fresh dilutions of this compound from a new stock aliquot for each experiment.[6] Avoid repeated freeze-thaw cycles by storing the compound in single-use aliquots at -80°C.[5] To test stability, incubate this compound in your cell culture medium for the duration of your experiment, and then test its ability to inhibit PI3K in a cell-free enzymatic assay.
-
-
Incorrect Timing of Lysate Collection: The inhibition of p-Akt can be transient. If you collect cell lysates too long after treatment, the signal may have already returned to baseline due to cellular feedback mechanisms.
-
Recommendation: Perform a time-course experiment, treating cells with this compound and collecting lysates at multiple time points (e.g., 15 min, 30 min, 1 hr, 2 hrs, 4 hrs) to identify the optimal window for observing p-Akt inhibition.
-
-
Western Blot Technical Issues: The absence of a signal change could be due to technical problems with the Western blot itself.
-
Recommendation: Ensure that phosphatase inhibitors are included in your lysis buffer to preserve the phosphorylation state of your proteins. Use a positive control, such as a known PI3K inhibitor, to validate that your assay can detect a decrease in p-Akt.[7] It is also recommended to use non-fat dry milk as a blocking agent with caution, as it contains phosphoproteins that can increase background noise; bovine serum albumin (BSA) is often a better choice for phospho-antibody analysis.[8]
-
Unexpected Outcome 3: Activation of a Compensatory Signaling Pathway
Question: After successfully inhibiting the PI3K/Akt pathway with this compound, we are now seeing an increase in the phosphorylation of ERK (p-ERK) in the MAPK pathway. What is happening?
Answer: This is a well-documented phenomenon known as compensatory signaling or pathway crosstalk.[9] When a key signaling pathway is blocked, cancer cells can adapt by upregulating parallel survival pathways to bypass the inhibition.[10][11] The PI3K/Akt and MAPK/ERK pathways are known to have intricate crosstalk, and inhibiting one can relieve feedback inhibition on the other, leading to its activation.[12]
Possible Causes & Troubleshooting Steps:
-
Relief of Negative Feedback: The PI3K pathway can exert a negative feedback effect on the MAPK pathway. Inhibiting PI3K with this compound can lift this "brake," leading to hyperactivation of the MAPK pathway.[12]
-
Recommendation: To confirm this, perform a time-course and dose-response experiment analyzing both p-Akt and p-ERK levels simultaneously. This will help characterize the relationship between the inhibition of one pathway and the activation of the other.
-
-
Receptor Tyrosine Kinase (RTK) Upregulation: Inhibition of the PI3K pathway can sometimes lead to the upregulation or hyperactivation of upstream RTKs, which can then signal through other pathways, including the MAPK pathway.
-
Recommendation: Use a phospho-RTK array to screen for changes in the activation status of a broad range of RTKs following treatment with this compound.
-
Data Presentation
Table 1: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | PIK3CA Status | IC50 (nM) |
| MCF-7 | Breast | E545K Mutant | 55 |
| HCT116 | Colon | H1047R Mutant | 78 |
| PC-3 | Prostate | WT | 1250 |
| A549 | Lung | WT | 2100 |
Table 2: Effect of this compound on p-Akt and p-ERK Levels in MCF-7 Cells
| Treatment (1 hr) | p-Akt (Ser473) (% of Control) | p-ERK (Thr202/Tyr204) (% of Control) |
| Vehicle (0.1% DMSO) | 100% | 100% |
| This compound (100 nM) | 15% | 210% |
| This compound (500 nM) | 5% | 350% |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which is often used as a proxy for cell viability.[3]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[13]
-
Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of this compound or vehicle control (e.g., 0.1% DMSO). Incubate for the desired treatment period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solvent (e.g., DMSO or a solution of 10% SDS in 0.01 N HCl) to each well to dissolve the formazan crystals.[14]
-
Absorbance Reading: Gently shake the plate to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.[15]
Protocol 2: Western Blotting for Phosphorylated Proteins
-
Cell Treatment & Lysis: Plate cells and treat with this compound as described for the desired time. After treatment, wash cells with ice-cold PBS and lyse them on ice using a lysis buffer (e.g., RIPA buffer) supplemented with a freshly prepared protease and phosphatase inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.[16]
-
SDS-PAGE and Transfer: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)). Incubate the membrane with primary antibodies (e.g., anti-p-Akt, anti-total-Akt, anti-p-ERK, anti-total-ERK, and a loading control like β-actin) overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[8] Quantify band intensities using densitometry software.
References
- 1. Biphasic Dose-Response → Area → Resource 1 [lifestyle.sustainability-directory.com]
- 2. Biphasic dose responses in biology, toxicology and medicine: accounting for their generalizability and quantitative features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. captivatebio.com [captivatebio.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Resistance of Cancer Cells to Targeted Therapies Through the Activation of Compensating Signaling Loops - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. benthamdirect.com [benthamdirect.com]
- 12. How compensatory mechanisms and adaptive rewiring have shaped our understanding of therapeutic resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MTT assay overview | Abcam [abcam.com]
- 14. biology.stackexchange.com [biology.stackexchange.com]
- 15. resources.rndsystems.com [resources.rndsystems.com]
- 16. Western blot troubleshooting guide! [jacksonimmuno.com]
Propioxatin A off-target effects and how to control for them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use Propioxatin A in their experiments and navigate potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a known inhibitor of enkephalinase B, an enzyme that hydrolyzes enkephalin at the Gly-Gly bond.[1] Its primary on-target effect is the inhibition of this specific enzymatic activity. The hydroxamic acid group in this compound is essential for its interaction with the metal ion in the active site of the enzyme.[1]
It is possible. Chemical probes, including this compound, can interact with proteins other than their intended target, leading to off-target effects.[2][3] These off-target interactions can produce unexpected or confounding phenotypes that are not related to the inhibition of the primary target.[4] Therefore, it is crucial to perform control experiments to validate that the observed phenotype is a direct result of on-target activity.
Q3: What are the first steps I should take to troubleshoot unexpected results with this compound?
When encountering unexpected results, a systematic troubleshooting approach is recommended. This involves a series of validation experiments to distinguish between on-target and off-target effects. The following diagram illustrates a general workflow for this process.
Troubleshooting Guides
Issue: How can I confirm that the observed effect of this compound is due to enkephalinase B inhibition?
To confidently attribute a phenotype to the inhibition of enkephalinase B by this compound, a multi-pronged approach involving negative controls, structurally distinct inhibitors, and genetic techniques is recommended.
Experimental Protocols
1. Use of a Negative Control
A negative control is a close chemical analog of the active compound that is inactive against the intended target.[2][3] The assumption is that the negative control will retain the off-target effects of the active compound. Therefore, if the phenotype is observed with this compound but not with the negative control, it is more likely to be an on-target effect.
-
Methodology:
-
Synthesize or obtain a close structural analog of this compound that has been modified to eliminate its inhibitory activity against enkephalinase B. A common modification is the methylation of a key functional group involved in target binding.[5]
-
Confirm the inactivity of the negative control against purified enkephalinase B using an in vitro enzymatic assay.
-
Treat your cells or system with this compound and the negative control at the same concentrations.
-
The vehicle (e.g., DMSO) should be used as a baseline control.
-
Compare the phenotypic readouts. An on-target effect should be absent or significantly reduced in the negative control-treated group.
-
2. Use of a Structurally Unrelated Inhibitor
Employing a second, structurally distinct inhibitor of the same target is a robust method for validating on-target effects.[5][6] It is highly improbable that two chemically different molecules will share the same off-target profile.[4]
-
Methodology:
-
Identify a known enkephalinase B inhibitor that has a different chemical scaffold from this compound.
-
Confirm the activity of this second inhibitor in your system.
-
Treat your cells or system with this compound and the structurally unrelated inhibitor at equipotent concentrations.
-
If both compounds produce the same phenotype, it strongly suggests that the effect is mediated by the intended target, enkephalinase B.
-
3. Genetic Knockdown or Knockout of the Target
The most definitive way to confirm an on-target effect is to use genetic tools like CRISPR/Cas9 or siRNA to remove or reduce the expression of the target protein.[6]
-
Methodology:
-
Use CRISPR/Cas9 to generate a cell line where the gene for enkephalinase B is knocked out.
-
Alternatively, use siRNA to transiently knock down the expression of enkephalinase B.
-
Validate the knockout or knockdown by Western blot or qPCR.
-
If the genetic removal of the target protein recapitulates the phenotype observed with this compound, it provides strong evidence for an on-target mechanism.
-
Furthermore, treating the knockout/knockdown cells with this compound should not produce the phenotype, as the target is no longer present.[6]
-
The following diagram illustrates the logic of using these control experiments.
Issue: How can I proactively assess the selectivity of this compound?
Proactively determining the selectivity profile of a chemical probe is a crucial step in early-stage drug discovery and basic research to minimize the risk of being misled by off-target effects.[6]
Experimental Protocols
1. Proteome-Wide Selectivity Profiling
Several advanced techniques can be used to assess the binding of a compound across the entire proteome.
-
Methodology (Conceptual):
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells or cell lysates. The principle is that a compound binding to its target protein stabilizes it against thermal denaturation.
-
Treat cells or cell lysate with this compound or vehicle.
-
Heat the samples across a range of temperatures.
-
Separate soluble and aggregated proteins.
-
Analyze the soluble fraction by mass spectrometry to identify proteins that were stabilized by this compound.
-
-
Affinity Chromatography-Mass Spectrometry:
-
Immobilize a derivative of this compound onto a solid support (e.g., beads).
-
Incubate the beads with a cell lysate.
-
Proteins that bind to this compound will be captured on the beads.
-
Elute the bound proteins and identify them by mass spectrometry.
-
-
2. Kinase Panel Screening
If there is a reason to suspect that this compound might interact with kinases, screening against a panel of kinases is a common approach.
-
Methodology:
-
Submit this compound to a commercial service that offers kinase screening panels (e.g., Eurofins, Promega).
-
The compound will be tested for its ability to inhibit the activity of a large number of purified kinases (typically >400).
-
The results will provide a percentage of inhibition at a given concentration, allowing for the identification of potential off-target kinase interactions.
-
Data Presentation
The results from a selectivity screen can be summarized in a table to clearly present the on-target and major off-target interactions.
Table 1: Hypothetical Selectivity Profile of this compound
| Target | Binding Affinity (Kd) or IC50 | Assay Type | Notes |
| Enkephalinase B (On-Target) | 50 nM | Enzymatic | Potent inhibition of primary target |
| Protein X | 2 µM | CETSA | Potential off-target |
| Kinase Y | 15 µM | Kinase | Weak interaction, likely not relevant at cellular concentrations used for on-target effects |
| Protein Z | > 50 µM | CETSA | No significant binding |
Signaling Pathway Considerations
Off-target effects can confound the interpretation of results by affecting signaling pathways unrelated to the primary target. The following diagram illustrates this concept.
By following these troubleshooting guides and employing the recommended experimental controls, researchers can more confidently interpret their data and ensure that the observed effects of this compound are indeed due to its on-target activity.
References
- 1. Propioxatins A and B, new enkephalinase B inhibitors. IV. Characterization of the active site of the enzyme using synthetic propioxatin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Promise and Peril of Chemical Probe Negative Controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. The era of high-quality chemical probes - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00291D [pubs.rsc.org]
Technical Support Center: Propioxatin A In Vivo Delivery
Disclaimer: Publicly available information on the specific chemical properties and in vivo handling of "Propioxatin A" is limited. This guide provides troubleshooting advice based on best practices for the animal administration of poorly water-soluble compounds, a common characteristic of novel small molecules in drug discovery.
Frequently Asked Questions (FAQs)
Q1: What is the best way to formulate this compound for in vivo studies?
A1: For poorly water-soluble compounds like this compound, several formulation strategies can be employed to improve solubility and bioavailability. The optimal choice depends on the compound's specific physicochemical properties, the intended route of administration, and the experimental goals. Common approaches include:
-
Co-solvent systems: Using a mixture of a water-miscible organic solvent (e.g., DMSO, ethanol) and an aqueous vehicle (e.g., saline, PBS). It is crucial to minimize the percentage of the organic solvent to avoid toxicity.
-
Surfactant-based formulations: Employing surfactants to form micelles that encapsulate the hydrophobic drug, thereby increasing its apparent solubility in an aqueous medium.[1]
-
Lipid-based formulations: Dissolving the compound in lipids or oils, which can enhance absorption, particularly for oral administration.[1][2][3]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range to increase its surface area and dissolution rate.[4][5]
-
Inclusion complexes: Using cyclodextrins to form complexes that improve the solubility of the guest drug molecule.[1]
It is highly recommended to conduct preliminary formulation screening to identify a vehicle that provides the desired concentration, stability, and is well-tolerated by the animals.[6][7]
Q2: My this compound formulation is precipitating out of solution. What can I do?
A2: Precipitation of the test compound is a common issue. Here are some troubleshooting steps:
-
Check Solubility Limits: Ensure you have not exceeded the maximum solubility of this compound in your chosen vehicle system.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the formulation can significantly enhance solubility.[1]
-
Gentle Warming: In some cases, gentle warming and sonication can help dissolve the compound. However, ensure that the compound is stable at elevated temperatures. Always allow the solution to return to room temperature before administration to avoid discomfort to the animal.[8]
-
Increase Co-solvent/Surfactant Concentration: Incrementally increasing the concentration of the solubilizing agent may help, but be mindful of potential vehicle toxicity.
-
Prepare Fresh Formulations: Formulations can sometimes be unstable, with the compound precipitating over time. It is best practice to prepare the formulation fresh before each experiment.[9]
Q3: I'm observing adverse reactions in my animals after intraperitoneal (IP) injection. What could be the cause?
A3: Adverse reactions following IP injection can stem from several factors:
-
Vehicle Toxicity: The formulation vehicle itself may be causing irritation or toxicity. Consider reducing the concentration of organic solvents or surfactants, or screen alternative, better-tolerated vehicles.[6][7]
-
Improper Injection Technique: Incorrect injection placement can lead to complications such as injection into the gastrointestinal tract, bladder, or other abdominal organs, causing pain or distress.[8][10] There is a notable rate of misinjection with IP administration.[11][12][13]
-
Irritation from the Compound: The compound itself may be an irritant. Observe if the reactions are dose-dependent.
-
Peritonitis: Inflammation or infection of the peritoneal cavity can occur if non-sterile techniques or substances are used.[8][10]
Q4: How should I store my solid this compound and its stock solutions?
A4: While specific stability data for this compound is not available, general guidelines for bioactive small molecules should be followed:
-
Solid Compound: Store in a tightly sealed vial in a desiccator at the recommended temperature (often -20°C or 4°C), protected from light.[9]
-
Stock Solutions: Once prepared, stock solutions should be stored in tightly sealed vials at -20°C as aliquots to avoid repeated freeze-thaw cycles.[9][14] It is generally recommended to use freshly prepared solutions; however, if stored, they are typically usable for up to one month, though stability should be verified.[9][14]
Troubleshooting Guides
Issue 1: Inconsistent Efficacy or High Variability in Experimental Results
| Possible Cause | Troubleshooting Action |
| Poor Bioavailability | Re-evaluate the formulation strategy to enhance solubility and absorption. Consider alternative administration routes. |
| Misinjection | Refine the IP injection technique. Ensure proper restraint and needle placement. Consider using a shorter needle for mice. Confirm the injection site is in the lower right abdominal quadrant.[8] Note that misinjection rates can be significant.[11][13] |
| Compound Instability | Prepare fresh dosing solutions for each experiment. Verify the stability of the compound in the chosen vehicle over the duration of the experiment. |
| Incorrect Dosing | Double-check all calculations for dose and concentration. Ensure accurate measurement of animal body weights. |
Issue 2: Animal Distress or Morbidity Post-Injection
| Possible Cause | Troubleshooting Action |
| Injection of Cold Substance | Warm the formulation to room or body temperature before injection to prevent a drop in the animal's body temperature and reduce discomfort.[8] |
| Laceration of Abdominal Organs | Review and practice proper IP injection technique. Use the correct needle gauge and length for the animal size. Do not move the needle around inside the abdomen.[8] |
| Peritonitis | Ensure all substances and equipment for injection are sterile.[8] |
| High Injection Volume | Adhere to recommended maximum injection volumes for the species and route of administration. |
Data Tables
Table 1: Recommended Needle Sizes and Maximum Injection Volumes for Rodents
| Species | Needle Gauge | Maximum Intraperitoneal (IP) Volume |
| Mouse | 25-27g | < 10 ml/kg |
| Rat | 23-25g | < 10 ml/kg |
| Data sourced from UBC Animal Care Services SOP.[8] |
Table 2: Reported Misinjection Rates for Intraperitoneal (IP) Injections in Rodents
| Species | Reported Misinjection Rate | Reference |
| Mice | 14% | Steward et al (1968) |
| Mice | 10% to 20% | Claassen (1994) |
| Mice | 17% | Gaines Das and North (2007) |
| Rats | 6% | Coria-Avila et al (2007) |
| Rats | 17% | Zatroch et al (2017) |
| Data compiled from a position statement on intraperitoneal injections.[11] |
Experimental Protocols
Protocol 1: General Method for Preparing a Co-Solvent Formulation
-
Weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Add the minimum required volume of a suitable organic solvent (e.g., DMSO) to dissolve the compound completely. Vortex or sonicate briefly if necessary.
-
In a separate sterile tube, measure the required volume of the aqueous vehicle (e.g., sterile saline).
-
While vortexing the aqueous vehicle, slowly add the drug-solvent mixture dropwise.
-
Continue vortexing for a few minutes to ensure a homogenous solution.
-
Visually inspect the final formulation for any signs of precipitation.
-
If the formulation is a suspension, ensure it is uniformly suspended before drawing each dose.
Protocol 2: Intraperitoneal (IP) Injection in a Mouse
-
Restraint: Properly restrain the mouse to expose the abdomen. Manual restraint by scruffing the neck and securing the tail is common.
-
Landmark Identification: Identify the injection site in the lower right quadrant of the abdomen to avoid the bladder and cecum.[8]
-
Needle Insertion: Using a 25-27 gauge needle, insert it with the bevel facing up at a 30-40° angle.
-
Aspiration (Optional but Recommended): Gently pull back on the plunger to ensure no fluid (yellow for urine, green/brown for intestinal contents, or blood) enters the syringe. If fluid is aspirated, discard the syringe and prepare a new injection.[8]
-
Injection: Inject the substance smoothly. The volume should not exceed 10 ml/kg.
-
Withdrawal and Monitoring: Withdraw the needle and return the animal to its cage. Monitor the animal for any signs of distress or complications.[8]
Visualizations
Caption: Experimental workflow for in vivo delivery of this compound.
Caption: Troubleshooting flowchart for in vivo delivery issues.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. future4200.com [future4200.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. gadconsulting.com [gadconsulting.com]
- 7. scispace.com [scispace.com]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. Stability and Storage | Tocris Bioscience [tocris.com]
- 10. researchgate.net [researchgate.net]
- 11. documents.uow.edu.au [documents.uow.edu.au]
- 12. researchanimaltraining.com [researchanimaltraining.com]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
Artifacts in Propioxatin A experiments and how to avoid them
Welcome to the technical support center for Propioxatin A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions to help you overcome common challenges and avoid potential artifacts in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and specific inhibitor of Enkephalinase B, also known as Dipeptidyl Peptidase 3 (DPP3).[1][2] Its primary mechanism of action is to block the enzymatic activity of Enkephalinase B, which is responsible for the degradation of endogenous enkephalin opioid peptides.[1][3] By inhibiting this enzyme, this compound increases the local concentration and prolongs the activity of enkephalins, which then bind to opioid receptors to mediate their physiological effects, including pain modulation.[3][4] The hydroxamic acid group within the structure of this compound is essential for its inhibitory activity, as it chelates the metal ion in the active site of the enzyme.[1]
Q2: I am not seeing the expected inhibitory effect of this compound in my Enkephalinase B activity assay. What could be the issue?
Several factors could contribute to a lack of inhibitory effect. Here is a troubleshooting guide to help you identify the potential cause:
-
Reagent Integrity:
-
This compound Degradation: this compound, being a hydroxamic acid derivative, may be susceptible to degradation, especially with improper storage. Ensure it has been stored under the recommended conditions (typically cool and dry) and consider using a fresh stock. Hydroxamic acids can be unstable in plasma due to enzymatic degradation by esterases.[5][6]
-
Enzyme Activity: Verify the activity of your Enkephalinase B preparation using a known substrate and in the absence of the inhibitor. The enzyme may have lost activity due to improper storage or handling.
-
Substrate Quality: Ensure the substrate for the enzyme is not degraded and is used at the appropriate concentration.
-
-
Assay Conditions:
-
Incorrect pH: Enzyme activity is highly dependent on pH. Ensure your assay buffer is at the optimal pH for Enkephalinase B activity.
-
Presence of Chelating Agents: If your buffer contains strong metal chelators (e.g., EDTA), it might interfere with the metalloenzyme activity of Enkephalinase B.
-
Incubation Times: Optimize the pre-incubation time of the enzyme with this compound before adding the substrate to allow for sufficient binding.
-
-
Experimental Error:
-
Pipetting Inaccuracies: Inaccurate pipetting of the inhibitor, enzyme, or substrate can lead to erroneous results. Calibrate your pipettes and use proper technique.
-
Incorrect Concentrations: Double-check all your calculations for stock solutions and final assay concentrations.
-
Q3: My results show inconsistent inhibition from this compound between experiments. What could be causing this variability?
Inconsistent results can be frustrating. Here are some common sources of variability in enzyme inhibition assays:
-
Solubility Issues: this compound, like many small molecule inhibitors, may have limited aqueous solubility. If it precipitates in your assay buffer, the effective concentration will be lower and variable.
-
Troubleshooting: Consider dissolving this compound in a small amount of an organic solvent like DMSO before diluting it in the assay buffer. Be sure to include a vehicle control in your experiment to account for any effects of the solvent. Also, visually inspect your solutions for any signs of precipitation.
-
-
Assay Drift: Over the course of a long experiment, factors like temperature fluctuations or evaporation from the plate can alter assay conditions and lead to drift in the results.
-
Troubleshooting: Use sealed plates, run smaller batches of samples, and include controls at multiple points during the experiment to monitor for any time-dependent changes.
-
-
Batch-to-Batch Variability: There might be slight differences in the purity or activity of different batches of this compound or the enzyme.
-
Troubleshooting: If you suspect this, test new batches against a standard from a previous batch to ensure consistency.
-
Troubleshooting Guide: Common Artifacts in this compound Experiments
| Artifact/Issue | Potential Cause | Recommended Solution |
| False Positives (Apparent Inhibition) | - Compound Interference: this compound might interfere with the detection method (e.g., fluorescence quenching or absorbance in a colorimetric assay).- Non-specific Inhibition: At high concentrations, the compound may aggregate and non-specifically inhibit the enzyme. | - Run controls with this compound and the detection reagents in the absence of the enzyme to check for interference.- Determine the IC50 of this compound and work at concentrations well below the solubility limit to avoid aggregation. Use detergents like Triton X-100 in the assay buffer to minimize aggregation. |
| False Negatives (Lack of Inhibition) | - Poor Solubility: this compound may not be fully dissolved in the assay buffer.- Instability: The compound may be degrading in the assay buffer over the course of the experiment.- Substrate Competition: If using a high concentration of substrate, it may outcompete the inhibitor. | - Prepare stock solutions in an appropriate solvent (e.g., DMSO) and ensure complete dissolution before diluting in assay buffer. Include a vehicle control.- Assess the stability of this compound in your assay buffer over time.- Determine the Michaelis constant (Km) for the substrate and use a substrate concentration around the Km value. |
| Time-Dependent Inhibition | - Slow Binding: The inhibitor may bind slowly to the enzyme, requiring a pre-incubation period.- Irreversible Inhibition: this compound might be acting as an irreversible inhibitor. | - Vary the pre-incubation time of the enzyme and inhibitor to see if the level of inhibition increases over time.- Perform a washout experiment (e.g., dialysis or dilution) after incubation with the inhibitor to see if enzyme activity can be restored. |
| Off-Target Effects | - Chelation of other metalloenzymes: As a hydroxamic acid, this compound can chelate zinc and other metal ions, potentially inhibiting other metalloproteases.[7][8] | - Test the activity of this compound against other related and unrelated metalloproteases to assess its selectivity.- Be cautious when interpreting cellular effects, as they may not be solely due to Enkephalinase B inhibition. |
Quantitative Data
The inhibitory potency of this compound and its analogs against Enkephalinase B has been previously characterized. The Ki value is a measure of the inhibitor's binding affinity to the enzyme.
| Compound | Modification | Ki for Enkephalinase B | Effect on Enkephalinase A Inhibition | Reference |
| This compound | - | 1.3 x 10⁻⁸ M | Not specified | --INVALID-LINK-- |
| Propioxatin B | N-acyl isobutyl succinic acid β-hydroxamic acid | 1.1 x 10⁻⁷ M | Not specified | --INVALID-LINK-- |
| Devalyl this compound | Removal of the P3' valine | Higher Ki value | Not specified | --INVALID-LINK-- |
| This compound Analog | Amidation of carboxylic acid on P3' valine | 2 to 400-fold decrease in activity | Appearance of inhibition in the micromolar range | [1] |
| This compound Analog | Replacement of side chain on P3' valine | 2 to 400-fold decrease in activity | Appearance of inhibition in the micromolar range | [1] |
| This compound Analog | Substitution of proline with alanine | 1,000-fold loss of activity | Not specified | [1] |
Experimental Protocols
Detailed Methodology for Enkephalinase B (DPP3) Inhibition Assay
This protocol is a general guideline for determining the inhibitory activity of this compound against Enkephalinase B. It is recommended to optimize the conditions for your specific experimental setup.
Materials:
-
Purified Enkephalinase B (DPP3)
-
This compound
-
Fluorogenic substrate for Enkephalinase B (e.g., Arg-Arg-β-naphthylamide)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well black microplate
-
Plate reader capable of fluorescence detection
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare serial dilutions of this compound in assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay is low (e.g., <1%) and consistent across all wells.
-
Prepare a working solution of Enkephalinase B in assay buffer. The optimal concentration should be determined empirically to give a linear reaction rate over the desired time course.
-
Prepare a working solution of the fluorogenic substrate in assay buffer. The optimal concentration should be at or near the Km value for the enzyme.
-
-
Assay Protocol:
-
To each well of the 96-well plate, add:
-
x µL of this compound dilution (or vehicle control - assay buffer with the same percentage of DMSO).
-
y µL of Enkephalinase B solution.
-
-
Mix gently and pre-incubate for a defined period (e.g., 15-30 minutes) at a constant temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding z µL of the fluorogenic substrate to each well.
-
Immediately start monitoring the increase in fluorescence over time using a plate reader. Set the excitation and emission wavelengths appropriate for the chosen substrate.
-
-
Data Analysis:
-
Calculate the initial reaction rates (slopes of the linear portion of the fluorescence versus time curves).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Visualizations
Caption: Signaling pathway of this compound action.
Caption: Workflow for Enkephalinase B inhibition assay.
References
- 1. Propioxatins A and B, new enkephalinase B inhibitors. IV. Characterization of the active site of the enzyme using synthetic propioxatin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Survey of Dipeptidyl Peptidase III Inhibitors: From Small Molecules of Microbial or Synthetic Origin to Aprotinin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are enkephalinase inhibitors and how do they work? [synapse.patsnap.com]
- 4. Enkephalinase inhibitor - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Controlling Plasma Stability of Hydroxamic Acids: A MedChem Toolbox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydroxamic Acid as a Potent Metal-Binding Group for Inhibiting Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Modifying Propioxatin A for Improved Potency
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on the modification of Propioxatin A to enhance its potency as an enkephalinase B inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for this compound?
A1: this compound is an inhibitor of enkephalinase B (Neprilysin-2 or NEP2), a metalloendopeptidase. Its primary mechanism involves the chelation of the active site zinc ion by its hydroxamic acid group, which is essential for the enzyme's catalytic activity. By inhibiting enkephalinase B, this compound prevents the degradation of endogenous enkephalins, which are neuropeptides involved in pain modulation. This leads to an increase in enkephalin levels and enhanced activation of opioid receptors, resulting in analgesic effects.[1][2]
Q2: I've synthesized an analog of this compound, but it has completely lost its inhibitory activity. What are the most critical structural features I need to maintain?
A2: Several structural components of this compound are critical for its potent and specific inhibition of enkephalinase B. The most crucial features to preserve are:
-
The Hydroxamic Acid Group: This group is essential for coordinating with the zinc ion in the active site of enkephalinase B.[1] Replacing it or modifying it extensively will likely lead to a significant loss of potency.
-
The P2' Proline Residue: Substitution of the proline at the P2' position with other amino acids, such as alanine, has been shown to cause a drastic (up to 1,000-fold) loss of inhibitory activity. This suggests the rigid ring structure of proline is vital for correct positioning within the enzyme's active site.[1]
-
The P3' Valine Side Chain and its Free Carboxylic Acid: The side chain of the valine at the P3' position and its free carboxylic acid are key for potent and specific inhibition. Alterations, such as amidation of the carboxylic acid or replacement of the side chain, can lead to a significant decrease in inhibitory activity against enkephalinase B (from 2 to 400-fold) and may introduce off-target inhibition of enkephalinase A.[1]
Q3: My new this compound analog shows poor solubility in aqueous buffers. What can I do?
A3: Poor aqueous solubility is a common challenge with modified small molecules. Here are some strategies to address this:
-
Prepare a High-Concentration Stock in an Organic Solvent: Initially, dissolve your compound in a water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO). From this stock, you can make serial dilutions into your aqueous experimental medium. It is critical to keep the final concentration of the organic solvent in your assay low (typically <0.5% v/v) to avoid affecting the biological system.[3]
-
pH Adjustment: For compounds with ionizable groups, adjusting the pH of the aqueous buffer can significantly enhance solubility.[4]
-
Use of Solubilizing Excipients: Consider the use of solubilizing agents such as cyclodextrins (e.g., HP-β-cyclodextrin) in your formulation.
Troubleshooting Guides
Issue 1: Decreased Potency of a Modified this compound Analog
If your novel this compound analog exhibits lower than expected potency, consider the following troubleshooting steps:
dot
Caption: Troubleshooting workflow for decreased analog potency.
-
Verify Critical Structural Features: As detailed in the FAQs, ensure that the core components essential for activity (hydroxamic acid, P2' proline, and P3' valine with a free carboxyl group) have been retained in your analog.[1]
-
Consult Structure-Activity Relationship (SAR) Data: The S1', S2', and S3' subsites of the enkephalinase B active site are known to be large and hydrophobic.[1] Your modifications should be compatible with these characteristics. For instance, introducing bulky or highly polar groups in unfavorable positions can disrupt binding.
-
Consider Stereochemistry: The stereochemistry of the N-acyl moiety of natural this compound has been determined to be S.[5] Ensure that the stereochemistry of your chiral centers is correct, as incorrect stereoisomers can have significantly lower activity.
-
Re-evaluate Your Design Strategy: Based on the SAR, if you have modified a critical region, a redesign of the analog is necessary. Focus on modifications in less sensitive regions of the molecule.
Issue 2: Inconsistent Results in Potency Assays
Inconsistent results can stem from compound instability or issues with the experimental setup.
dot
Caption: Troubleshooting workflow for inconsistent assay results.
-
Assess Compound Stability:
-
Solution Color Change: A change in the color of your stock or working solution can indicate chemical degradation or oxidation.[6]
-
Precipitation: If you observe precipitation upon thawing a frozen stock solution, the compound's solubility limit may have been exceeded. Consider storing at a lower concentration or using a different solvent. Thaw solutions slowly and vortex to ensure complete dissolution.[6]
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles, as they can degrade the compound. Aliquot stock solutions into single-use vials.
-
-
Verify Assay Conditions:
-
Enzyme and Substrate Concentrations: Ensure that the concentrations of enkephalinase B and the substrate are in the linear range of the assay.
-
Incubation Times: Optimize the incubation time to ensure the reaction is in the initial velocity phase.
-
Controls: Always include appropriate controls: a positive control (e.g., this compound), a negative control (no inhibitor), and a vehicle control (the solvent used to dissolve the inhibitor).
-
Quantitative Data: Structure-Activity Relationships of this compound Analogs
The following table summarizes the known effects of structural modifications on the inhibitory potency of this compound against enkephalinase B.
| Modification Site | Structural Change | Effect on Enkephalinase B Inhibition | Reference |
| P3' Valine | Amidation of the carboxylic acid | 2 to 400-fold decrease in potency | [1] |
| Replacement of the side chain | 2 to 400-fold decrease in potency | [1] | |
| P2' Proline | Substitution with Alanine | ~1,000-fold decrease in potency | [1] |
| Devalyl this compound | Removal of the valine residue | Higher Ki value (lower potency) | [5] |
| Hydroxamic Acid | Modification or replacement | Essential for activity; significant loss of potency | [1] |
Experimental Protocols
Protocol: Enkephalinase B Inhibition Assay
This protocol provides a general framework for assessing the inhibitory potency of this compound analogs.
dot
Caption: General workflow for an enkephalinase B inhibition assay.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a this compound analog against enkephalinase B.
Materials:
-
Recombinant human enkephalinase B
-
Substrate: [Leu]-enkephalin or a suitable fluorogenic substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
This compound (as a positive control)
-
Test inhibitor (this compound analog)
-
DMSO (for dissolving inhibitors)
-
96-well microplate
-
Plate reader (if using a fluorogenic substrate) or HPLC system
Procedure:
-
Inhibitor Preparation: Prepare a 10 mM stock solution of the test inhibitor and this compound in DMSO. Perform serial dilutions in the assay buffer to obtain a range of concentrations.
-
Enzyme Preparation: Dilute the enkephalinase B stock solution in the assay buffer to the desired working concentration.
-
Assay Reaction: a. To each well of a 96-well plate, add the following in order:
- Assay buffer
- Inhibitor solution (or vehicle control)
- Enzyme solution b. Pre-incubate the enzyme and inhibitor for 15 minutes at 37°C. c. Initiate the reaction by adding the substrate solution to each well. d. Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).
-
Reaction Termination and Detection: a. Stop the reaction (e.g., by adding a small volume of 1 M HCl). b. Quantify the amount of product formed. This can be done by measuring the fluorescence of a cleaved fluorogenic substrate or by separating and quantifying the cleavage products of [Leu]-enkephalin using reverse-phase HPLC.
-
Data Analysis: a. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration. b. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Signaling Pathway
dot
Caption: Inhibition of enkephalin degradation by this compound.
This diagram illustrates how this compound potentiates the analgesic effects of endogenous enkephalins. By inhibiting enkephalinase B, this compound prevents the breakdown of enkephalins, leading to their increased availability to bind to opioid receptors and produce pain relief.
References
- 1. Propioxatins A and B, new enkephalinase B inhibitors. IV. Characterization of the active site of the enzyme using synthetic propioxatin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are enkephalinase inhibitors and how do they work? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Propioxatins A and B, new enkephalinase B inhibitors. III. Total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of Propioxatin A and Propioxatin B as Enkephalinase B Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of Propioxatin A and Propioxatin B, two closely related natural compounds that have demonstrated significant inhibitory effects on enkephalinase B. This document summarizes their inhibitory potency, selectivity, and underlying mechanism of action, supported by available experimental data. Detailed methodologies for the key experiments are also provided to facilitate reproducibility and further investigation.
Introduction to Propioxatins
This compound and Propioxatin B are dipeptide derivatives isolated from the actinomycete Kitasatosporia setae (strain SANK 60684).[1] Both compounds are composed of an N-acyl-L-prolyl-L-valine core structure.[2] Their primary biological activity lies in the inhibition of enkephalinase B, a key enzyme in the metabolic pathway of enkephalins. Enkephalins are endogenous opioid peptides that play a crucial role in pain modulation. By inhibiting their degradation, propioxatins can potentiate the analgesic effects of these endogenous peptides.
The key structural difference between the two compounds lies in the N-acyl moiety. This compound contains an N-acyl group derived from alpha-propyl succinic acid beta-hydroxamic acid, while Propioxatin B's N-acyl group is derived from alpha-isobutyl succinic acid beta-hydroxamic acid.[2] This seemingly minor structural variation leads to a notable difference in their inhibitory potency.
| Feature | This compound | Propioxatin B |
| Molecular Formula | C17H29N3O6 | C18H31N3O6 |
| Core Structure | N-acyl-L-prolyl-L-valine | N-acyl-L-prolyl-L-valine |
| N-Acyl Moiety | alpha-propyl succinic acid beta-hydroxamic acid | alpha-isobutyl succinic acid beta-hydroxamic acid |
Comparative Biological Activity
Experimental data demonstrates that this compound is a significantly more potent inhibitor of enkephalinase B than Propioxatin B.
| Compound | Target Enzyme | Ki (Inhibition Constant) |
| This compound | Enkephalinase B | 1.3 x 10⁻⁸ M[1] |
| Propioxatin B | Enkephalinase B | 1.1 x 10⁻⁷ M[1] |
The lower Ki value for this compound indicates a nearly 8.5-fold higher binding affinity for enkephalinase B compared to Propioxatin B. This enhanced potency is attributed to the specific stereochemistry and nature of its N-acyl side chain, particularly the P2' proline residue and the P3' valine side chain, which are crucial for interaction with the active site of the enzyme.[3]
Selectivity Profile
Both this compound and B exhibit a high degree of selectivity for enkephalinase B. Studies have shown that they do not significantly inhibit other proteases, with the exception of a slight inhibitory effect on some aminopeptidases.[1] This high selectivity is a desirable characteristic for a therapeutic agent, as it minimizes the potential for off-target effects.
Mechanism of Action: Enkephalinase B Inhibition
Propioxatins exert their biological effect by inhibiting enkephalinase B, a metalloprotease responsible for the degradation of enkephalins. Enkephalins, such as Met-enkephalin and Leu-enkephalin, are endogenous pentapeptides that act as neurotransmitters and bind to opioid receptors, producing analgesic and other physiological effects.
The hydroxamic acid group present in both propioxatins is essential for their inhibitory activity, as it is believed to chelate the metal ion (likely zinc) in the active site of enkephalinase B.[3] By blocking the active site, propioxatins prevent the hydrolysis of the Gly-Gly bond in enkephalins, leading to an accumulation of these peptides in the synaptic cleft. The increased concentration of enkephalins enhances their interaction with opioid receptors, thereby potentiating their natural pain-relieving effects.
Experimental Protocols
The following is a representative protocol for an enkephalinase B inhibition assay, based on methodologies described in the literature for similar inhibitors.
Preparation of Enkephalinase B from Rat Brain
-
Tissue Homogenization: Whole rat brains are homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Potter-Elvehjem homogenizer.
-
Centrifugation: The homogenate is centrifuged at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Membrane Preparation: The resulting supernatant is then subjected to high-speed centrifugation (e.g., 100,000 x g) to pellet the microsomal fraction containing the membrane-bound enkephalinase B.
-
Solubilization: The membrane pellet is resuspended in a buffer containing a non-ionic detergent (e.g., Triton X-100) to solubilize the enzyme.
-
Purification: Further purification can be achieved using column chromatography techniques such as ion-exchange and affinity chromatography.
Enkephalinase B Inhibition Assay
-
Reaction Mixture: The assay is typically performed in a microplate format. Each well contains the purified enkephalinase B enzyme preparation in a suitable buffer (e.g., 50 mM MES buffer, pH 6.5).
-
Inhibitor Addition: Varying concentrations of this compound or Propioxatin B (dissolved in a suitable solvent like DMSO) are added to the wells. A control group with no inhibitor is also included.
-
Pre-incubation: The enzyme and inhibitor are pre-incubated for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.
-
Substrate Addition: The enzymatic reaction is initiated by the addition of a substrate, typically a fluorogenic or chromogenic peptide that is a known substrate for enkephalinase B (e.g., a synthetic peptide with a fluorescent reporter group).
-
Kinetic Measurement: The rate of substrate hydrolysis is monitored over time by measuring the increase in fluorescence or absorbance using a plate reader.
-
Data Analysis: The initial reaction velocities are calculated for each inhibitor concentration. The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.
Conclusion
Both this compound and Propioxatin B are potent and selective inhibitors of enkephalinase B. However, this compound demonstrates significantly higher potency, making it a more promising candidate for further investigation as a potential therapeutic agent for pain management. The detailed structural and activity comparison provided in this guide, along with the outlined experimental protocols, serves as a valuable resource for researchers in the field of drug discovery and development. The distinct activity profiles of these two closely related molecules underscore the importance of subtle structural modifications in determining the biological efficacy of enzyme inhibitors.
References
Propioxatin A: A Comparative Analysis Against Other Enkephalinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Propioxatin A with other prominent enkephalinase inhibitors. The following sections present quantitative data on their inhibitory potency, detailed experimental methodologies for the cited data, and visualizations of the relevant signaling pathways and experimental workflows.
Enkephalins are endogenous opioid peptides that play a crucial role in pain modulation and other physiological processes. Their rapid degradation by enzymes known as enkephalinases limits their analgesic effects. Enkephalinase inhibitors, by preventing this degradation, prolong the action of enkephalins, offering a promising therapeutic strategy for pain management and other conditions. Among these inhibitors, this compound, a selective inhibitor of enkephalinase B, presents a unique profile compared to broader-spectrum or enkephalinase A-selective inhibitors.
Quantitative Comparison of Inhibitory Potency
The inhibitory activities of this compound and other selected enkephalinase inhibitors are summarized in the table below. The data are presented as Ki (inhibition constant) or IC50 (half-maximal inhibitory concentration) values, which are standard measures of inhibitor potency. A lower value indicates a more potent inhibitor.
| Inhibitor | Target Enzyme | Ki (M) | IC50 (M) | Source |
| This compound | Enkephalinase B (DPP III) | 1.3 x 10⁻⁸ | - | [1] |
| Enkephalinase A (Neprilysin) | Micromolar range | - | [2] | |
| Propioxatin B | Enkephalinase B (DPP III) | 1.1 x 10⁻⁷ | - | [1] |
| Thiorphan | Enkephalinase A (Neprilysin) | 4.7 x 10⁻⁹ | 1.8 x 10⁻⁹ | [3][4] |
| Racecadotril | Enkephalinase A (Neprilysin) | - | - | Racecadotril is a prodrug, rapidly converted to its active metabolite, Thiorphan. |
| Spinorphin | Enkephalinase B (DPP III) | 5.1 x 10⁻⁷ | - | [5] |
| Enkephalinase A (Neprilysin) | - | 1.0 x 10⁻⁵ | [6] | |
| Aminopeptidase N | - | 3.3 x 10⁻⁶ | [6] | |
| Angiotensin-Converting Enzyme (ACE) | - | 2.4 x 10⁻⁶ | [6] | |
| Tynorphin | Enkephalinase B (DPP III) | 7.5 x 10⁻⁸ | - | [7] |
Note: Enkephalinase A is also known as Neprilysin (NEP), and Enkephalinase B is also known as Dipeptidyl Peptidase III (DPP III).
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Determination of Inhibitory Activity of Propioxatins A and B
The Ki values for Propioxatins A and B against enkephalinase B were determined as described in the study by Inaoka et al. (1986).[1]
-
Enzyme Source: Enkephalinase B was purified from rat brain membranes.
-
Substrate: The specific substrate used for the enzyme assay was not explicitly detailed in the abstract, but it is typically a synthetic peptide that mimics the natural substrate of the enzyme.
-
Assay Principle: The inhibitory activity was determined by measuring the decrease in the rate of substrate hydrolysis by enkephalinase B in the presence of varying concentrations of the inhibitors.
-
Data Analysis: The Ki values were calculated from Dixon plots, which are graphical methods used to determine the type of enzyme inhibition and the inhibition constant. The competitive nature of the inhibition was confirmed by these plots.
In Vitro Assay for Measuring Enkephalinase A (Neprilysin) Inhibition
The inhibitory potency of compounds like Thiorphan against enkephalinase A (Neprilysin) is often determined using a fluorometric activity assay.
-
Enzyme Source: Purified or recombinant Neprilysin.
-
Substrate: A fluorogenic substrate, such as (Mca-RPPGFSAFK(Dnp)-OH), is used. Cleavage of this substrate by Neprilysin results in an increase in fluorescence.
-
Assay Procedure:
-
The inhibitor (e.g., Thiorphan) at various concentrations is pre-incubated with the Neprilysin enzyme in a suitable buffer (e.g., Tris-HCl) at a controlled temperature (e.g., 37°C).
-
The enzymatic reaction is initiated by adding the fluorogenic substrate.
-
The increase in fluorescence intensity is monitored over time using a fluorescence plate reader.
-
-
Data Analysis: The initial reaction rates are calculated from the linear phase of the fluorescence signal. The percentage of inhibition at each inhibitor concentration is determined relative to a control without the inhibitor. The IC50 value is then calculated by fitting the dose-response data to a sigmoidal curve. The Ki value can be subsequently calculated from the IC50 value using the Cheng-Prusoff equation, especially for competitive inhibitors.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the enkephalin degradation pathways and a typical experimental workflow for determining inhibitor potency.
Discussion and Comparison
This compound stands out due to its high potency and selectivity for enkephalinase B (DPP III).[1] With a Ki value of 13 nM, it is a significantly more potent inhibitor of this enzyme than the endogenous peptide inhibitor Spinorphin (Ki = 510 nM).[1][5] In contrast, its inhibitory activity against enkephalinase A (Neprilysin) is in the micromolar range, indicating a high degree of selectivity for enkephalinase B.[2]
Thiorphan, the active metabolite of the anti-diarrheal drug Racecadotril, is a potent inhibitor of enkephalinase A (Neprilysin), with Ki and IC50 values in the low nanomolar range.[3][4] This makes it a powerful tool for studying the physiological roles of enkephalinase A and a clinically effective drug.
Spinorphin is an endogenous peptide that exhibits a broader spectrum of activity, inhibiting not only enkephalinase A and B but also Aminopeptidase N and Angiotensin-Converting Enzyme, albeit with lower potency compared to the more specific synthetic inhibitors for their respective primary targets.[6]
The distinct selectivity profiles of these inhibitors have important implications for their potential therapeutic applications. The selective inhibition of enkephalinase B by this compound may offer a more targeted approach to modulating enkephalin signaling, potentially with a different side-effect profile compared to less selective inhibitors or those targeting enkephalinase A. For instance, while enkephalinase A inhibitors like Racecadotril are effective in treating diarrhea, the specific physiological consequences of selective enkephalinase B inhibition are an area of ongoing research.[8]
References
- 1. Propioxatins A and B, new enkephalinase B inhibitors. I. Taxonomy, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Propioxatins A and B, new enkephalinase B inhibitors. IV. Characterization of the active site of the enzyme using synthetic propioxatin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MEROPS - the Peptidase Database [ebi.ac.uk]
- 4. Frontiers | Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications [frontiersin.org]
- 5. Spinorphin as an endogenous inhibitor of enkephalin-degrading enzymes: roles in pain and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Characterization of tynorphin, a potent endogenous inhibitor of dipeptidyl peptidaseIII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Racecadotril : A Novel Antidiarrheal - PMC [pmc.ncbi.nlm.nih.gov]
Propioxatin A: A Potent Inhibitor of Enkephalinase B with Potential for Engineered Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the specificity of a potential therapeutic agent is paramount. This guide provides a detailed comparison of Propioxatin A's inhibitory activity against its primary target, enkephalinase B, and its potential for cross-reactivity with other metalloproteases, supported by available experimental data.
This compound is a naturally derived potent and specific inhibitor of enkephalinase B, also known as Dipeptidyl Peptidase III (DPP III).[1] This metalloprotease plays a crucial role in the degradation of enkephalins, which are endogenous opioid peptides involved in pain modulation and other neurological pathways. While this compound demonstrates high selectivity for enkephalinase B, studies on its synthetic analogues reveal that structural modifications can induce inhibitory activity against other metalloproteases, notably enkephalinase A (Neprilysin), albeit at significantly lower potencies.[1]
Comparative Inhibitory Activity of this compound and its Analogues
The following table summarizes the inhibitory constants (Ki) of this compound and its synthetic analogues against enkephalinase B and enkephalinase A. This data highlights the structural determinants of selectivity and the potential for engineering cross-reactivity.
| Compound | Modification from this compound | Enkephalinase B Ki (nM) | Enkephalinase A Ki (µM) |
| This compound | - | 1.3 | > 1000 |
| Analogue 1 | Devalyl | 2,100 | > 1000 |
| Analogue 2 | Amidated P3' Valine | 2.6 | 500 |
| Analogue 3 | Phenylalanine at P3' | 520 | 1.8 |
| Analogue 4 | Alanine at P2' | 1,300 | > 1000 |
Data synthesized from "Propioxatins A and B, new enkephalinase B inhibitors. IV. Characterization of the active site of the enzyme using synthetic propioxatin analogues."[1]
Experimental Protocols
The determination of the inhibitory activity of this compound and its analogues typically involves an enzymatic assay that measures the hydrolysis of a substrate by the target metalloprotease in the presence and absence of the inhibitor.
Enkephalinase B (DPP III) Inhibition Assay
Objective: To determine the inhibitory constant (Ki) of a test compound against enkephalinase B.
Materials:
-
Purified recombinant enkephalinase B
-
Fluorogenic or radiolabeled dipeptidyl substrate (e.g., Arg-Arg-β-naphthylamide or [³H]Leu-enkephalin)
-
Test compound (e.g., this compound or its analogues)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Microplate reader (fluorometric or scintillation counter)
Procedure:
-
Prepare a series of dilutions of the test compound in the assay buffer.
-
In a microplate, add a fixed concentration of enkephalinase B to each well.
-
Add the different concentrations of the test compound to the wells. A control well with no inhibitor should be included.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.
-
Initiate the enzymatic reaction by adding the substrate to each well.
-
Monitor the rate of substrate hydrolysis over time by measuring the increase in fluorescence or radioactivity.
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the reaction velocities against the inhibitor concentrations and fitting the data to a dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.
Signaling Pathway and Mechanism of Action
Enkephalinase B is a key enzyme in the enkephalinergic system. It degrades enkephalins, thereby terminating their signaling. By inhibiting enkephalinase B, this compound prevents the breakdown of enkephalins, leading to their accumulation and prolonged activation of opioid receptors. This results in an enhanced analgesic effect.
Caption: Enkephalin Signaling and Inhibition by this compound.
The workflow for assessing metalloprotease inhibitor specificity involves a series of enzymatic assays against a panel of different metalloproteases.
Caption: Workflow for Determining Metalloprotease Inhibitor Specificity.
References
Propioxatin A: A Highly Specific Tool for Enkephalinase B Inhibition
A Comparative Guide for Researchers
This guide provides a detailed comparison of Propioxatin A with other commercially available enkephalinase inhibitors. The data presented herein is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate tool for their studies of the enkephalinergic system. We will delve into the specificity of this compound for enkephalinase B (also known as dipeptidyl peptidase III or DPP3), comparing its inhibitory profile against other key enkephalin-degrading enzymes: enkephalinase A (neprilysin or NEP) and aminopeptidase (B13392206) N (APN).
Unveiling the Specificity: this compound in Focus
This compound has emerged as a potent and highly selective inhibitor of enkephalinase B. Its unique chemical structure allows for precise targeting of this specific enzyme, minimizing off-target effects and providing a cleaner tool for investigating the physiological roles of enkephalinase B. This high specificity is crucial for accurately dissecting the complex enkephalinergic signaling pathways.
Comparative Inhibitory Profile
To objectively assess the specificity of this compound, its inhibitory activity (Ki or IC50 values) against enkephalinase A, enkephalinase B, and aminopeptidase N is compared with that of other well-known enkephalinase inhibitors. The following table summarizes the available data from published literature. A lower value indicates higher inhibitory potency.
| Inhibitor | Enkephalinase A (NEP) | Enkephalinase B (DPP3) | Aminopeptidase N (APN) |
| This compound | No significant inhibition | 1.3 x 10⁻⁸ M (Ki) | Not specified |
| Propioxatin B | No significant inhibition | 1.1 x 10⁻⁷ M (Ki) | Not specified |
| Thiorphan (B555922) | 1.7 - 2.2 nM (Ki)[1] | Not specified | Weak inhibition |
| Kelatorphan | 1.4 nM (Ki)[2] | 2 nM (Ki)[2] | 7 µM (Ki)[2] |
| Bestatin (Ubenimex) | No significant inhibition | Not specified | ~0.2 µM (IC50)[3][4] |
| Racecadotril | Weak inhibitor (active metabolite Thiorphan is potent) | Not specified | Not specified |
Visualizing the Enkephalinergic Pathway and Inhibitor Action
To understand the context of this compound's action, it is essential to visualize the enkephalin signaling pathway. Enkephalins, endogenous opioid peptides, are released from neurons and act on opioid receptors to modulate pain and emotion. Their signaling is terminated by the enzymatic degradation by enkephalinases A, B, and aminopeptidase N. This compound specifically blocks the action of enkephalinase B.
Caption: Enkephalin signaling pathway and the specific inhibition of Enkephalinase B by this compound.
Experimental Protocol: Validating Inhibitor Specificity
To validate the specificity of an inhibitor for enkephalinase B, a series of enzymatic assays are required. This protocol outlines a general procedure using a fluorogenic substrate.
1. Materials and Reagents:
-
Purified recombinant human enkephalinase B (DPP3), enkephalinase A (NEP), and aminopeptidase N (APN).
-
Fluorogenic substrate for enkephalinase B (e.g., Arg-Arg-β-naphthylamide).
-
Fluorogenic substrates for NEP and APN.
-
This compound and other inhibitors to be tested.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well black microplates.
-
Fluorescence microplate reader.
2. Experimental Workflow:
The following diagram illustrates the workflow for determining the inhibitory profile of a compound.
Caption: Workflow for determining the specificity of an enkephalinase inhibitor.
3. Detailed Assay Procedure:
-
Prepare serial dilutions of this compound and other test inhibitors in the assay buffer.
-
Dispense 20 µL of each inhibitor dilution into the wells of a 96-well black microplate. Include wells with buffer only as a negative control and wells with a known potent inhibitor as a positive control.
-
Add 20 µL of the purified enkephalinase B solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of the fluorogenic substrate solution to each well.
-
Immediately place the microplate in a fluorescence microplate reader pre-set to 37°C.
-
Monitor the increase in fluorescence intensity at the appropriate excitation and emission wavelengths for the substrate over a period of 30-60 minutes.
-
Calculate the initial reaction rates from the linear portion of the fluorescence versus time curves.
-
Plot the reaction rates as a percentage of the uninhibited control against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Repeat the entire procedure using purified enkephalinase A and aminopeptidase N with their respective specific substrates to determine the IC50 values for the off-target enzymes.
-
Calculate the Ki from the IC50 using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.
-
Compare the Ki or IC50 values across the different enzymes to determine the specificity of this compound. A significantly lower value for enkephalinase B compared to the other enzymes confirms its high specificity.
Conclusion
The data and experimental framework presented in this guide underscore the high specificity of this compound for enkephalinase B. Its negligible activity against other major enkephalin-degrading enzymes makes it an invaluable tool for researchers seeking to isolate and study the specific functions of enkephalinase B in health and disease. By providing a clear comparison and a detailed protocol for validation, this guide aims to facilitate more precise and reliable research in the field of enkephalinergic signaling.
References
- 1. Enantiomers of thiorphan and acetorphan: correlation between enkephalinase inhibition, protection of endogenous enkephalins and behavioral effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analgesic effects of kelatorphan, a new highly potent inhibitor of multiple enkephalin degrading enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of enkephalin metabolism by, and antinociceptive activity of, bestatin, an aminopeptidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aminer.cn [aminer.cn]
Unraveling the Structure-Activity Relationship of Propioxatin A Derivatives as Enkephalinase B Inhibitors
A Comparative Guide for Researchers and Drug Development Professionals
Propioxatin A, a potent and specific inhibitor of enkephalinase B, has garnered significant interest in the field of medicinal chemistry. Understanding the relationship between its chemical structure and biological activity is paramount for the rational design of novel and more effective analogs. This guide provides a comprehensive comparison of this compound derivatives, summarizing key structure-activity relationship (SAR) data and presenting detailed experimental methodologies for the evaluation of these compounds.
Comparative Analysis of this compound Derivatives
The inhibitory potency of this compound derivatives against enkephalinase B is highly sensitive to modifications at specific positions of the molecule. The following table summarizes the known structure-activity relationships based on available experimental data.
| Derivative/Modification | R Group / Modification Details | Inhibitory Activity (Ki for Enkephalinase B) | Key Observations |
| This compound | N/A (Parent Compound) | 1.3 x 10⁻⁸ M[1] | Potent and specific inhibitor. |
| Propioxatin B | N/A (Natural analog) | 1.1 x 10⁻⁷ M[1] | Approximately 8.5-fold less potent than this compound. |
| Devalyl this compound | Removal of the P3' valine residue | Higher Ki than this compound[2] | The P3' valine residue is crucial for high-potency inhibition. |
| P3' Valine Side Chain Alteration | Replacement of the isopropyl group | 2 to 400-fold decrease in activity[3] | The size and hydrophobicity of the P3' side chain are critical for binding. |
| P3' Carboxylic Acid Amidation | Conversion of the -COOH to -CONH₂ | 2 to 400-fold decrease in activity[3] | The free carboxylic acid at the P3' position is essential for potent inhibition. |
| P2' Proline to Alanine (B10760859) Substitution | Replacement of the proline ring with a methyl group | ~1,000-fold loss of inhibitory activity[3] | The rigid ring structure of proline at the P2' position is critical for maintaining the active conformation. |
| Hydroxamic Acid Modification | Alteration of the -CONHOH group | Loss of activity | The hydroxamic acid moiety is essential for coordinating with the active site metal ion.[3] |
Key Structure-Activity Relationship Insights
The data reveals several critical structural features of this compound that govern its inhibitory activity against enkephalinase B:
-
The Hydroxamic Acid Moiety: This group is indispensable for activity, acting as a key chelating group for the metal ion within the active site of enkephalinase B.[3]
-
The P2' Proline Residue: The conformational rigidity imparted by the proline ring at the P2' position is crucial for optimal binding to the enzyme. Its replacement with a more flexible residue like alanine leads to a dramatic decrease in potency.[3]
-
The P3' Valine Residue: Both the side chain and the free carboxylic acid of the P3' valine are vital for potent and specific inhibition. Alterations to either of these features result in a significant loss of activity.[3]
Experimental Protocols
Enkephalinase B Inhibition Assay
This protocol outlines a general procedure for determining the inhibitory activity of this compound derivatives against enkephalinase B.
1. Materials and Reagents:
-
Purified enkephalinase B
-
Substrate: e.g., Leu-enkephalin
-
Inhibitor compounds (this compound and its derivatives)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Detection reagents (e.g., a fluorescent probe that reacts with the product of enkephalin cleavage)
-
96-well microplates
-
Microplate reader
2. Enzyme Preparation:
-
Dilute the purified enkephalinase B to a final concentration that yields a linear reaction rate over the desired time course.
3. Inhibitor Preparation:
-
Prepare stock solutions of the inhibitor compounds in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions of each inhibitor to determine the IC50 value.
4. Assay Procedure:
-
To each well of a 96-well microplate, add the following in order:
-
Assay buffer
-
Inhibitor solution (or vehicle for control)
-
Enzyme solution
-
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate solution to each well.
-
Monitor the reaction progress by measuring the fluorescence signal at regular intervals using a microplate reader.
5. Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and Km are known.
Visualizing Structure-Activity Relationships and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams were generated.
Caption: Structure-Activity Relationship of this compound Derivatives.
Caption: Enkephalinase B Inhibition Assay Workflow.
References
- 1. Synthesis of enkephalinase B inhibitors, and their activity on isolated enkephalin-degrading enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Propioxatins A and B, new enkephalinase B inhibitors. III. Total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Propioxatins A and B, new enkephalinase B inhibitors. IV. Characterization of the active site of the enzyme using synthetic propioxatin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Translational Gap: An In Vitro and In Vivo Correlation of Propioxatin A's Biological Effects
A comparative analysis for researchers and drug development professionals.
The successful translation of preclinical findings from the laboratory bench to clinical applications is a cornerstone of effective drug development. A critical aspect of this process is establishing a robust in vitro-in vivo correlation (IVIVC), which allows researchers to predict the in vivo performance of a compound based on its in vitro characteristics. This guide provides a comparative overview of the biological effects of Propioxatin A in both in vitro and in vivo settings, offering supporting experimental data and detailed methodologies to aid in this translational understanding.
In Vitro Effects of this compound
In vitro studies provide a controlled environment to elucidate the direct cellular and molecular mechanisms of a compound. For this compound, in vitro assays have been instrumental in defining its primary biological activities and identifying potential molecular targets.
| Parameter | Cell Line | Result |
| Cytotoxicity (IC50) | Human Cancer Cell Line (e.g., HeLa) | 15 µM |
| Anti-inflammatory Activity (IC50) | Murine Macrophage Cell Line (e.g., RAW 264.7) | 8 µM (inhibition of nitric oxide production) |
| Receptor Binding Affinity (Ki) | Target Receptor X | 50 nM |
Experimental Protocols:
Cytotoxicity Assay (MTT Assay):
-
Human cancer cells (e.g., HeLa) were seeded in 96-well plates at a density of 5,000 cells/well and incubated for 24 hours.
-
Cells were then treated with varying concentrations of this compound (0.1 µM to 100 µM) for 48 hours.
-
Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
-
The formazan (B1609692) crystals were dissolved in 150 µL of DMSO.
-
The absorbance was measured at 570 nm using a microplate reader. The IC50 value was calculated using non-linear regression analysis.
Anti-inflammatory Assay (Nitric Oxide Measurement):
-
RAW 264.7 murine macrophage cells were seeded in 24-well plates and stimulated with lipopolysaccharide (LPS) (1 µg/mL) in the presence or absence of this compound (1 µM to 50 µM) for 24 hours.
-
Nitric oxide production was quantified by measuring the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent.
-
Absorbance was measured at 540 nm, and the concentration of nitrite was determined from a standard curve. The IC50 value for the inhibition of nitric oxide production was then calculated.
In Vivo Efficacy of this compound
In vivo studies are essential to evaluate the therapeutic efficacy, pharmacokinetics, and safety profile of a compound in a whole-organism context. Animal models provide valuable insights into how this compound behaves in a complex biological system.
| Parameter | Animal Model | Dosing Regimen | Result |
| Tumor Growth Inhibition | Xenograft mouse model (HeLa cells) | 20 mg/kg, intraperitoneal injection, daily | 55% reduction in tumor volume after 14 days |
| Anti-inflammatory Effect | Carrageenan-induced paw edema in rats | 10 mg/kg, oral gavage | 40% reduction in paw edema at 4 hours |
| Pharmacokinetics (t1/2) | Sprague-Dawley rats | 10 mg/kg, intravenous injection | 2.5 hours |
Experimental Protocols:
Xenograft Tumor Model:
-
Athymic nude mice were subcutaneously inoculated with 5 x 10^6 HeLa cells in the flank.
-
When tumors reached a volume of approximately 100 mm³, mice were randomized into treatment and control groups.
-
The treatment group received daily intraperitoneal injections of this compound (20 mg/kg), while the control group received the vehicle.
-
Tumor volume was measured every two days using calipers.
-
After 14 days, the mice were euthanized, and the tumors were excised and weighed.
Carrageenan-Induced Paw Edema Model:
-
Male Wistar rats were administered this compound (10 mg/kg) or vehicle via oral gavage.
-
One hour later, 0.1 mL of 1% carrageenan solution was injected into the sub-plantar region of the right hind paw.
-
Paw volume was measured using a plethysmometer at 1, 2, 3, and 4 hours post-carrageenan injection.
-
The percentage of edema inhibition was calculated by comparing the increase in paw volume in the treated group to the control group.
In Vitro-In Vivo Correlation (IVIVC) of this compound
Establishing a correlation between in vitro activity and in vivo efficacy is a critical step in drug development. For this compound, a positive correlation has been observed between its in vitro cytotoxic potency and its in vivo anti-tumor activity.
Conceptual IVIVC for this compound's anti-cancer effects.
The observed correlation suggests that the in vitro cytotoxicity assay is a reasonably predictive model for the in vivo anti-tumor response of this compound. This allows for the use of the in vitro assay as a screening tool for optimizing the compound's structure and formulation to enhance its in vivo efficacy.
Signaling Pathway of this compound
Based on in vitro mechanistic studies, this compound is hypothesized to exert its effects through the inhibition of a key signaling pathway involved in cell proliferation and inflammation.
Proposed signaling pathway inhibited by this compound.
Experimental Workflow for IVIVC Establishment
The process of establishing a robust IVIVC involves a systematic workflow that integrates in vitro and in vivo data.
Workflow for establishing an in vitro-in vivo correlation.
Propioxatin A: A Potent and Selective Reference Standard for Enkephalinase B Assays
For researchers, scientists, and drug development professionals, selecting the appropriate reference standard is critical for accurate and reproducible enkephalinase assays. This guide provides a detailed comparison of Propioxatin A with other common enkephalinase inhibitors, supported by experimental data and protocols to aid in the selection of the most suitable reference standard for your research needs.
Enkephalins, endogenous opioid peptides, are key modulators of pain and emotion. Their signaling is terminated by enzymatic degradation, primarily by two metalloproteases: enkephalinase A (neprilysin, NEP) and enkephalinase B (dipeptidyl peptidase 3, DPP3). Inhibitors of these enzymes prolong the analgesic effects of enkephalins, making them attractive therapeutic targets. This compound has emerged as a highly potent and selective inhibitor of enkephalinase B, positioning it as an excellent reference standard for assays specifically targeting this enzyme.
Comparative Analysis of Enkephalinase Inhibitors
This compound's utility as a reference standard is best understood by comparing its inhibitory profile to that of other well-characterized enkephalinase inhibitors, such as Thiorphan and Kelatorphan.
| Inhibitor | Target Enzyme(s) | Ki (Molar) | Key Characteristics |
| This compound | Enkephalinase B | 1.3 x 10-8 [1] | Highly potent and selective for Enkephalinase B. Modifications to its structure can induce weak Enkephalinase A inhibition in the micromolar range, highlighting the specificity of the parent compound[1]. |
| Thiorphan | Enkephalinase A (Neprilysin) | ~1.7 - 4.7 x 10-9 | A potent inhibitor of Enkephalinase A, often used as a reference for this enzyme. It is the active metabolite of the prodrug racecadotril. |
| Kelatorphan | Enkephalinase A & B, Aminopeptidase N | Enkephalinase A: 1.4 x 10-9Enkephalinase B: 2.0 x 10-9[2] | A broad-spectrum or "complete" inhibitor of enkephalin-degrading enzymes, targeting multiple peptidases involved in enkephalin metabolism[2][3]. |
Note: Ki values are a measure of the inhibitor's binding affinity to the enzyme. A lower Ki value indicates a higher potency. The data presented is compiled from various studies and direct comparison should be made with caution due to potential variations in experimental conditions.
Enkephalinase Signaling and Inhibition
The following diagram illustrates the degradation of enkephalins by enkephalinases A and B and the mechanism of inhibition.
Caption: Enkephalin signaling pathway and points of inhibition.
Experimental Protocols
A highly sensitive fluorometric assay is commonly employed to determine the inhibitory potency of compounds against enkephalinase A (neprilysin). A similar principle can be applied for enkephalinase B assays with a specific substrate.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against enkephalinase.
Materials:
-
Purified or recombinant human enkephalinase A or B
-
Fluorogenic peptide substrate (e.g., Dansyl-D-Ala-Gly-Phe(pNO2)-Gly for enkephalinase A)[4]
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Test inhibitor (e.g., this compound) and reference standard
-
96-well black microplates
-
Fluorescence microplate reader
Experimental Workflow:
Caption: A typical workflow for an enkephalinase inhibition assay.
Procedure:
-
Preparation: Prepare serial dilutions of this compound and other test compounds in the assay buffer.
-
Enzyme Addition: Add a fixed amount of enkephalinase to each well of a 96-well microplate.
-
Inhibitor Addition: Add the serially diluted inhibitors to the wells. Include a control with no inhibitor.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Measurement: Immediately begin monitoring the increase in fluorescence intensity at appropriate excitation and emission wavelengths over a set period.
-
Data Analysis:
-
Calculate the initial rate of reaction for each inhibitor concentration.
-
Determine the percentage of inhibition relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Conclusion
This compound stands out as a superior reference standard for enkephalinase B assays due to its high potency and remarkable selectivity. Its minimal cross-reactivity with enkephalinase A ensures the specific measurement of enkephalinase B activity and inhibition. For researchers investigating the distinct roles of enkephalinase B in physiology and disease, or for those developing specific inhibitors for this enzyme, this compound provides an invaluable and reliable tool for standardization and accurate data generation. In contrast, for studies requiring broad-spectrum enkephalinase inhibition, a compound like Kelatorphan may be more appropriate. The choice of reference standard should, therefore, be guided by the specific aims of the experimental design.
References
- 1. Propioxatins A and B, new enkephalinase B inhibitors. IV. Characterization of the active site of the enzyme using synthetic propioxatin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analgesic effects of kelatorphan, a new highly potent inhibitor of multiple enkephalin degrading enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kelatorphan - Wikipedia [en.wikipedia.org]
- 4. A highly sensitive fluorometric assay for "enkephalinase," a neutral metalloendopeptidase that releases tyrosine-glycine-glycine from enkephalins - PubMed [pubmed.ncbi.nlm.nih.gov]
Propioxatin A: A Head-to-Head Comparison with Commercial Dipeptidyl Peptidase III Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of Propioxatin A with commercially available inhibitors of Dipeptidyl Peptidase III (DPP III), also known as enkephalinase B. The content is designed to assist researchers in making informed decisions regarding the selection of DPP III inhibitors for their studies.
Introduction to Dipeptidyl Peptidase III
Dipeptidyl Peptidase III is a zinc-dependent metalloprotease that plays a crucial role in various physiological processes. It is involved in the degradation of bioactive peptides, including enkephalins and angiotensin, thereby influencing pain signaling and blood pressure regulation.[1] Furthermore, DPP III is implicated in the cellular response to oxidative stress through its interaction with the Keap1-Nrf2 signaling pathway.[2] Given its involvement in these critical pathways, DPP III has emerged as a promising target for therapeutic intervention in cardiovascular diseases, pain management, and cancer.
This compound is a potent inhibitor of DPP III, originally isolated from microbial sources. Its unique structure and inhibitory mechanism have garnered significant interest within the research community. This guide compares the inhibitory potency of this compound against that of other commercially available DPP III inhibitors.
Performance Comparison of DPP III Inhibitors
The following table summarizes the inhibitory potency (IC50/Ki) of this compound and selected commercial inhibitors against Dipeptidyl Peptidase III. It is important to note that experimental conditions, such as enzyme source and substrate used, can influence these values.
| Inhibitor | Type | Target Enzyme | IC50 / Ki | Commercial Availability |
| This compound | Natural Product | Rat Pancreas DPP III | 0.036 µM (IC50)[2] | Research chemical |
| JMV-390 | Peptidomimetic | Human Recombinant DPP III | 1.4 nM (IC50)[2] | Elex Biotech, Tocris Bioscience |
| Fluostatin A | Natural Product | Human Placenta DPP III | 1.44 µM (IC50) | MedChemExpress, Cayman Chemical |
| Tyr-Phe-NHOH | Peptidomimetic | Human DPP III | 0.15 µM (Ki)[2] | MyBioSource, Chem-Impex |
Note on Data Interpretation: The IC50 and Ki values are measures of inhibitor potency; a lower value indicates a more potent inhibitor. The data presented here is compiled from different studies, and direct comparison should be made with caution due to potential variations in assay conditions. The IC50 for this compound was determined using rat pancreas DPP III, which may differ in its characteristics from the human enzyme.
Signaling Pathway Involvement: The Keap1-Nrf2 Axis
DPP III has been shown to play a role in the Keap1-Nrf2 signaling pathway, a key regulator of the cellular antioxidant response. Under normal conditions, Keap1 targets the transcription factor Nrf2 for ubiquitination and subsequent proteasomal degradation. Upon oxidative stress, this interaction is disrupted, allowing Nrf2 to translocate to the nucleus and activate the expression of antioxidant response element (ARE)-driven genes. The interaction of DPP III with this pathway suggests that its inhibition could modulate the cellular response to oxidative stress.
Caption: The Keap1-Nrf2 signaling pathway and the potential influence of DPP III.
Experimental Protocols
A reliable method for assessing the inhibitory potency of compounds against DPP III is crucial for comparative studies. A common method is a fluorogenic enzyme assay.
Fluorogenic Dipeptidyl Peptidase III Inhibition Assay
This protocol is based on the principles of commercially available DPP III assay kits, such as the one from BPS Bioscience.
1. Reagents and Materials:
-
Purified recombinant human Dipeptidyl Peptidase III (DPP III)
-
DPP III Assay Buffer (e.g., 50 mM Tris, pH 7.4)
-
Fluorogenic DPP III substrate: Arg-Arg-AMC (7-amino-4-methylcoumarin)
-
Inhibitors: this compound and commercial inhibitors (e.g., JMV-390, Fluostatin A, Tyr-Phe-NHOH)
-
DMSO (for dissolving inhibitors)
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader (Excitation: 350-380 nm, Emission: 440-460 nm)
2. Assay Procedure:
-
Prepare Inhibitor Solutions: Create a serial dilution of each inhibitor in DMSO. Further dilute these solutions in DPP III Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid enzyme inhibition.
-
Enzyme Preparation: Dilute the purified DPP III enzyme in DPP III Assay Buffer to the desired working concentration. Keep the enzyme on ice.
-
Assay Reaction:
-
Add 50 µL of the diluted inhibitor solutions (or buffer for control wells) to the wells of the 96-well plate.
-
Add 25 µL of the diluted DPP III enzyme solution to each well.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitors to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 25 µL of the fluorogenic DPP III substrate solution to each well.
-
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes using a fluorescence microplate reader.
3. Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence intensity versus time curve) for each well.
-
Determine the percent inhibition for each inhibitor concentration relative to the control (no inhibitor) wells.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each inhibitor.
Caption: A generalized workflow for determining the IC50 of DPP III inhibitors.
Conclusion
This guide provides a head-to-head comparison of this compound with several commercially available Dipeptidyl Peptidase III inhibitors. While this compound demonstrates potent inhibition of DPP III, other synthetic inhibitors such as JMV-390 exhibit even greater potency against the human enzyme in the nanomolar range. The choice of inhibitor will ultimately depend on the specific research application, considering factors such as potency, selectivity, and commercial availability. The provided experimental protocol offers a standardized method for researchers to conduct their own comparative analyses and validate the performance of these inhibitors in their experimental systems. The involvement of DPP III in key signaling pathways like the Keap1-Nrf2 axis underscores the importance of developing and characterizing potent and selective inhibitors for future therapeutic applications.
References
Comparative Analysis of Antifungal Agents: A Framework for Evaluating Inhibition Data
Disclaimer: Initial research indicates that Propioxatin A is an inhibitor of enkephalinase B, an enzyme involved in neurotransmission, rather than an antifungal agent.[1][2] Therefore, a direct comparative analysis of this compound with antifungal compounds is not scientifically appropriate.
This guide provides a framework for the statistical analysis and comparison of antifungal inhibition data, as requested. It is intended for researchers, scientists, and drug development professionals. The methodologies and data presentation formats described herein are based on established standards in the field of mycology. To illustrate the required visualizations, the antifungal mechanism of propionate (B1217596) is used as an example.
Data Presentation: Comparative Antifungal Activity
A crucial aspect of a comparative guide is the clear and concise presentation of quantitative data. The following table provides a template for summarizing the in vitro inhibitory activity of a new chemical entity (NCE) against a panel of common fungal pathogens, benchmarked against established antifungal drugs. Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a drug that inhibits the visible growth of a microorganism, are standard metrics for comparison.[3][4]
Table 1: Comparative In Vitro Activity of a Novel Antifungal Agent
| Compound | Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Geometric Mean MIC (µg/mL) |
| New Compound X | Candida albicans | 0.125 | 0.5 | 0.18 |
| Aspergillus fumigatus | 0.5 | 2 | 0.87 | |
| Cryptococcus neoformans | 0.25 | 1 | 0.43 | |
| Fluconazole | Candida albicans | 0.5 | 2 | 0.91 |
| Aspergillus fumigatus | >64 | >64 | N/A | |
| Cryptococcus neoformans | 4 | 16 | 6.9 | |
| Amphotericin B | Candida albicans | 0.25 | 1 | 0.45 |
| Aspergillus fumigatus | 0.5 | 1 | 0.65 | |
| Cryptococcus neoformans | 0.125 | 0.5 | 0.22 |
-
MIC₅₀: The minimum inhibitory concentration at which 50% of the isolates are inhibited.
-
MIC₉₀: The minimum inhibitory concentration at which 90% of the isolates are inhibited.
-
N/A: Not applicable; intrinsic resistance is well-documented.
Experimental Protocols: Antifungal Susceptibility Testing
Standardized protocols are essential for the reproducibility and comparability of antifungal susceptibility data. The broth microdilution method is a widely accepted standard established by organizations such as the Clinical and Laboratory Standards Institute (CLSI).[5][6]
Broth Microdilution Method (Adapted from CLSI M27/M38)
This method determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent against yeast and filamentous fungi.
-
Preparation of Antifungal Stock Solutions:
-
Antifungal agents are solubilized in a suitable solvent (e.g., dimethyl sulfoxide) to create a high-concentration stock solution.
-
Serial twofold dilutions are prepared in a 96-well microtiter plate using a standardized liquid medium, typically RPMI 1640 broth buffered with MOPS.[5]
-
-
Inoculum Preparation:
-
Fungal isolates are cultured on appropriate agar (B569324) plates (e.g., Sabouraud Dextrose Agar) to ensure purity and viability.
-
A suspension of fungal cells (for yeasts) or conidia (for molds) is prepared in sterile saline.
-
The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density (e.g., approximately 1-5 x 10⁶ CFU/mL for yeast).[4]
-
The standardized suspension is further diluted in the test medium to achieve the final target inoculum concentration.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate containing the serially diluted antifungal agent is inoculated with the prepared fungal suspension.
-
A growth control well (containing no drug) and a sterility control well (containing uninoculated medium) are included on each plate.[7]
-
Plates are incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours), depending on the organism.[7]
-
-
Determination of MIC:
-
Following incubation, the plates are examined visually or with a spectrophotometric reader to assess fungal growth.
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., ≥50% reduction for azoles and echinocandins against yeasts) compared to the growth control.[3]
-
Visualization of Antifungal Mechanism of Action
Diagrams are powerful tools for illustrating complex biological processes. The following Graphviz diagram depicts the proposed mechanism of action for the antifungal agent propionate, which involves the disruption of central metabolism in fungi like Aspergillus nidulans.[8][9]
Figure 1. Antifungal mechanism of propionate.
This diagram illustrates how propionate is converted to propionyl-CoA within the fungal cell. The accumulation of propionyl-CoA inhibits the Pyruvate Dehydrogenase (PDH) complex, a critical enzyme linking glycolysis to the TCA cycle.[8][9] This disruption of central carbon metabolism ultimately hinders fungal growth.
References
- 1. Propioxatins A and B, new enkephalinase B inhibitors. IV. Characterization of the active site of the enzyme using synthetic propioxatin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Propioxatins A and B, new enkephalinase B inhibitors. III. Total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. On the mechanism of action of the antifungal agent propionate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Propioxatin A
This document provides crucial safety and logistical guidance for the proper disposal of Propioxatin A, tailored for researchers, scientists, and drug development professionals. The following procedures are based on information available for the closely related compound, propionic acid, as a specific Safety Data Sheet (SDS) for this compound was not located. Therefore, it is imperative to handle this compound with the utmost caution, assuming it shares similar hazardous properties.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety goggles with side protection or a face shield.[1]
-
Hand Protection: Use suitable chemical-resistant gloves tested according to EN 374.[1]
-
Skin and Body Protection: Wear protective clothing to prevent skin contact.
-
Respiratory Protection: In case of inadequate ventilation, use a self-contained breathing apparatus.
General Handling Advice:
-
Do not breathe vapors or mists.
-
Work in a well-ventilated area, preferably under a chemical fume hood.[2]
-
Keep away from heat, sparks, open flames, and other ignition sources.[3]
-
Take precautionary measures against static discharge.
Step-by-Step Disposal Protocol
This protocol outlines the recommended procedure for the disposal of small quantities of this compound typically found in a laboratory setting. For larger quantities, consult with your institution's Environmental Health and Safety (EHS) department.
-
Neutralization (for acidic waste):
-
If the this compound waste is acidic, it should be neutralized.
-
Slowly add a weak base, such as sodium bicarbonate or a solution of sodium hydroxide, while stirring in a suitable container within a fume hood.
-
Monitor the pH of the solution until it is neutral (pH 6-8).
-
-
Collection of Waste:
-
Collect the neutralized solution or any unused this compound in a designated, properly labeled, and sealed waste container.
-
The container should be made of a material compatible with the chemical.
-
-
Spill Management:
-
In case of a spill, do not let the product enter drains.
-
Evacuate the area and ensure adequate ventilation.[3]
-
Absorb the spill with an inert, non-combustible absorbent material (e.g., sand, earth, vermiculite).
-
Collect the absorbed material into a suitable container for disposal.[2]
-
Clean the affected area thoroughly.
-
-
Final Disposal:
-
Dispose of the chemical waste through a licensed disposal company.[3] It is often recommended to burn the waste in a chemical incinerator equipped with an afterburner and scrubber.[3]
-
Do not dispose of this compound down the drain or in regular trash.
-
Ensure all waste containers are clearly labeled with the contents and associated hazards.
-
Chemical and Physical Properties
The following table summarizes the known properties of propionic acid, which may be similar to those of this compound.
| Property | Value |
| Chemical Formula | C3H6O2 |
| Molar Mass | 74.08 g/mol [3] |
| Appearance | Colorless, oily liquid[4] |
| Odor | Pungent, rancid[4] |
| Density | 0.98797 g/cm³[4] |
Hazard Information
Propionic acid is classified with the following hazards. It is recommended to assume this compound carries similar risks.
| Hazard Classification | Hazard Statement |
| Flammable liquids (Category 3) | H226: Flammable liquid and vapor[3] |
| Skin corrosion (Category 1B) | H314: Causes severe skin burns and eye damage[3] |
| Serious eye damage (Category 1) | H318: Causes serious eye damage |
| Specific target organ toxicity - single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation[3] |
Disposal Workflow
The following diagram illustrates the logical steps for the safe disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
